molecular formula C10H14BFO3 B1387095 3-Fluoro-5-isobutoxyphenylboronic acid CAS No. 850589-57-0

3-Fluoro-5-isobutoxyphenylboronic acid

Cat. No.: B1387095
CAS No.: 850589-57-0
M. Wt: 212.03 g/mol
InChI Key: KLKWZMKGTIQLOG-UHFFFAOYSA-N
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Description

3-Fluoro-5-isobutoxyphenylboronic acid is a versatile boronic acid derivative designed for use as a key synthetic intermediate in modern organic chemistry and drug discovery research. This compound is primarily valued for its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl and heterobiaryl carbon-carbon bonds, which are critical scaffolds in many active pharmaceutical ingredients (APIs) and functional materials . The molecular structure incorporates both a boronic acid functional group, which enables the coupling reaction, and a fluorine atom, which can significantly influence the compound's electronic properties, metabolic stability, and binding affinity when incorporated into a larger molecular framework. The isobutoxy side chain adds steric bulk and can enhance lipophilicity, making this building block particularly useful for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting central nervous system (CNS) disorders, neuropathic pain, or migraine . As a solid, it is recommended to store this product in a cool, dark place, preferably under an inert atmosphere, to maintain long-term stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Note on Product Information: The specific physical, chemical, and analytical data for this compound were not available in the search results. The description above is based on the properties and applications of highly similar compounds found during the search . It is essential to characterize this product fully upon acquisition and before use in critical research applications.

Properties

IUPAC Name

[3-fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWZMKGTIQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659390
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
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Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-57-0
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-isobutoxyphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic Acid: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of boronic acids have independently revolutionized the design of novel therapeutics. The compound 3-Fluoro-5-isobutoxyphenylboronic acid (CAS No. 850589-57-0) represents a powerful convergence of these two pillars. As a substituted phenylboronic acid, it serves as a critical building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl and heteroaryl structures that form the core of many drug candidates.[1]

The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins by altering electronic characteristics and blocking sites of metabolism.[2] The isobutoxy group provides a non-polar, space-filling element that can probe hydrophobic pockets in protein active sites, potentially improving selectivity and potency. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this high-value chemical intermediate.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid, stable under recommended storage conditions. Its key properties are summarized below for quick reference.

PropertyValueReference
CAS Number 850589-57-0[2]
Molecular Formula C₁₀H₁₄BFO₃[2]
Molecular Weight 212.03 g/mol [2]
Melting Point 130-134 °C[2]
Boiling Point 334.9 °C at 760 mmHg[2]
Density 1.15 g/cm³[2]
Appearance White solid[2]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dichloromethane.[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[2]

Synthesis and Purification: A Representative Protocol

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and reliable laboratory-scale approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by electrophilic trapping with a borate ester. The following protocol is a representative, field-proven methodology adapted from established principles for preparing substituted arylboronic acids.[1]

Rationale for Experimental Design

The synthesis hinges on a Grignard reaction followed by borylation. The starting material, 1-bromo-3-fluoro-5-isobutoxybenzene, is chosen for the reliable formation of the Grignard reagent. Anhydrous conditions are critical as Grignard reagents and borate esters are highly sensitive to moisture. Tetrahydrofuran (THF) is an excellent solvent for Grignard reagent formation and stabilization. The reaction is performed at low temperature (-78°C) during the addition of the borate ester to control reactivity and minimize side reactions. An acidic workup is then required to hydrolyze the boronate ester intermediate to the final boronic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start 1-Bromo-3-fluoro-5-isobutoxybenzene + Mg turnings in dry THF Grignard Grignard Reagent Formation (Reflux) Start->Grignard Initiate with I₂ Cooling Cool to -78°C Grignard->Cooling Addition Slow Addition of Grignard to Borate Cooling->Addition Borate Triisopropyl Borate in dry THF Borate->Addition Warm Warm to Room Temp. Addition->Warm Quench Quench with aq. HCl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 eq). Add anhydrous THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-3-fluoro-5-isobutoxybenzene (1.0 eq) in anhydrous THF. The reaction should initiate, evidenced by heat evolution and color change. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask under argon, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly transfer the prepared Grignard reagent solution to the cold borate solution via cannula. Maintain the internal temperature below -70°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[3]

Case Study: Synthesis of an SGLT Inhibitor Precursor

A key example of its use is in the synthesis of glucopyranosyl-substituted phenyl derivatives, which are potent and selective inhibitors of the Sodium-D-glucose co-transporter (SGLT). These compounds are a major class of drugs for the treatment of type 2 diabetes. In a patented synthesis, this compound was coupled with a complex aryl chloride to construct the central biaryl scaffold of the drug candidate.[4]

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) aryl_pd Ar¹-Pd(II)L₂-X pd0->aryl_pd Oxidative Addition ox_add Oxidative Addition aryl_aryl_pd Ar¹-Pd(II)L₂-Ar² aryl_pd->aryl_aryl_pd Transmetalation transmetal Transmetalation boronate [Ar²B(OH)₃]⁻ boronate->aryl_aryl_pd base Base (e.g., K₃PO₄) base->boronate aryl_aryl_pd->pd0 Reductive Elimination product Ar¹-Ar² (Product) aryl_aryl_pd->product red_elim Reductive Elimination aryl_halide Ar¹-X (Aryl Halide) aryl_halide->aryl_pd boronic_acid Ar²-B(OH)₂ boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design:

  • Catalyst System: The use of Pd(OAc)₂ as a precatalyst with a sterically hindered, electron-rich phosphine ligand like S-Phos is crucial. The bulky ligand promotes the reductive elimination step (the final product-forming step) and stabilizes the active Pd(0) species.[4]

  • Base: A base, such as potassium phosphate (K₃PO₄), is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ("[Ar²B(OH)₃]⁻"), which facilitates the key transmetalation step where the aryl group is transferred from boron to palladium.[5]

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic phase solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.

Detailed Suzuki-Miyaura Protocol

The following is a detailed protocol based on the synthesis of an SGLT inhibitor precursor.[4]

ParameterConditionRationale
Aryl Halide 1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethoxybenzyl)-benzeneThe electrophilic coupling partner. Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system.
Boronic Acid This compound (1.2 eq)The nucleophilic coupling partner, used in slight excess to drive the reaction to completion.
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (0.1 eq)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand S-Phos (0.2 eq)A bulky, electron-rich Buchwald phosphine ligand that accelerates both oxidative addition and reductive elimination steps, ideal for challenging substrates like aryl chlorides.
Base Potassium Phosphate (K₃PO₄) (3.0 eq)A moderately strong base effective for boronic acid activation without causing degradation of sensitive functional groups.
Solvent Toluene / Water (2:1 mixture)Biphasic system to dissolve both organic and inorganic reagents and facilitate the reaction at the interface.
Temperature 100-105 °CElevated temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride to the Pd(0) center.
Reaction Time 2-4 hoursMonitored by TLC or LC-MS until consumption of the limiting aryl halide.

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl chloride (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).

  • Add the toluene and water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.1 eq) and S-Phos (0.2 eq) in a small amount of degassed toluene.

  • Add the catalyst/ligand solution to the main reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 100-105 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. The following information is derived from the Safety Data Sheet (SDS) for this compound.[6]

Hazard Identification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures & PPE
  • P261: Avoid breathing dust.[6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[6]

First Aid
  • If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • In Case of Skin Contact: Immediately flush skin with plenty of water and soap. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Give a glass of water. Contact a doctor or Poisons Information Centre.[6]

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of biaryl cores for pharmaceutically relevant compounds, such as SGLT inhibitors. A thorough understanding of its properties, the rationale behind the synthetic protocols for its use, and strict adherence to safety guidelines are essential for leveraging its full potential in research and drug development. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this key intermediate into their synthetic strategies.

References

physical and chemical properties of 3-Fluoro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic acid: Properties, Reactivity, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 850589-57-0), a key organoboron compound in modern synthetic chemistry. We will explore its fundamental physical and chemical properties, delve into its reactivity with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and discuss its critical applications in pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and synthetic utility.

Introduction to Arylboronic Acids: The Pillars of Modern Synthesis

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups.[1] Their general stability, low toxicity, and remarkable versatility have established them as indispensable tools in organic synthesis.[2][3] The preeminence of this compound class was formally recognized in 2010 when Akira Suzuki was jointly awarded the Nobel Prize in Chemistry for his work on the palladium-catalyzed cross-coupling reaction, a transformation that forges carbon-carbon bonds with unparalleled efficiency and precision.[4] this compound is a specialized example of this class, featuring substituents that modulate its electronic properties and enhance its utility in creating complex, high-value molecules.

Core Properties of this compound

A thorough understanding of the physical and structural properties of a reagent is fundamental to its effective application in research and development.

Identification and Structure
  • Chemical Name: (3-Fluoro-5-isobutoxyphenyl)boronic acid[5]

  • CAS Number: 850589-57-0[5][][7]

  • Molecular Formula: C₁₀H₁₄BFO₃[][8]

  • Molecular Weight: 212.03 g/mol []

structure Structure of this compound compound compound

Caption: 2D structure of the title compound.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Appearance White solid / crystalline powder[8][9]
Melting Point 118-121 °C / 130-134 °C[8]
Boiling Point 334.9 °C at 760 mmHg[][8]
Density 1.15 g/cm³[][8]
Solubility Soluble in polar organic solvents (ethanol, DMSO, dichloromethane); poorly soluble in nonpolar solvents (hexanes).[8][10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its boronic acid functional group and the electronic influence of its aromatic substituents.

The Boronic Acid Functional Group

At its core, the boron atom in a phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[1][10] This Lewis acidity is central to its reactivity, particularly its ability to interact with bases and the palladium catalyst in cross-coupling reactions. The electron-withdrawing fluorine atom on the phenyl ring is known to lower the pKa of the boronic acid, which can influence reaction kinetics and stability.[11]

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to form a C(sp²)-C(sp²) bond between the substituted phenyl ring and another aryl or vinyl group.[12][13] This palladium-catalyzed process is valued for its mild conditions, functional group tolerance, and high yields.[2][14]

The generally accepted mechanism involves a catalytic cycle with three primary steps:[4][12]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.[12]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) center, displacing the halide.[12][15]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Other Key Reactions

Beyond cross-coupling, boronic acids undergo several fundamental transformations:

  • Esterification: They react reversibly with diols to form five- or six-membered cyclic boronate esters.[16] This is often done with pinacol to yield a more stable, crystalline solid that is easier to handle and purify.[17]

  • Dehydration: Under thermal or anhydrous conditions, three molecules of boronic acid can condense to form a six-membered cyclic trimer known as a boroxine.[1][10] This process is typically reversible upon addition of water.

Stability and Decomposition Pathways

While relatively stable to air and moisture compared to other organometallic reagents, boronic acids are susceptible to certain decomposition pathways that can impact reaction efficiency and shelf life.[3]

  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous media.[17][18]

  • Oxidation: Boronic acids can undergo oxidative degradation, which can be a concern in certain biological applications.[17]

Applications in Research and Development

This compound is not an end product but a versatile building block for creating more complex molecular architectures.

Role as a Synthetic Building Block

Its primary role is as an intermediate in multi-step organic syntheses.[8] The presence of three distinct functionalities—the boronic acid, the fluoro group, and the isobutoxy group—allows for precise and strategic introduction of this substituted phenyl moiety into a target molecule via Suzuki-Miyaura coupling.

Importance in Medicinal Chemistry and Drug Discovery

In the pharmaceutical industry, the Suzuki-Miyaura reaction is one of the most frequently used methods for synthesizing active pharmaceutical ingredients (APIs).[2][19] this compound is particularly valuable because its substituents can confer desirable properties to a potential drug candidate:

  • Fluorine: Often enhances metabolic stability, binding affinity, and lipophilicity.

  • Isobutoxy Group: Can improve pharmacokinetic properties and also contributes to the molecule's overall lipophilicity and biological activity.[9]

Experimental Protocols and Handling

Proper handling and storage are critical to ensure the reagent's integrity and the safety of laboratory personnel.

Safe Handling and Storage Procedures

Boronic acids are generally considered irritants and require careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][20]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][21]

  • Storage: Store in a cool, dry, and well-ventilated location in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to minimize degradation.[20][22] Refrigerated storage (2-8 °C) is often recommended for long-term stability.[23]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[21]

Handling_Workflow Safe Handling Workflow cluster_prep Preparation cluster_process Process cluster_cleanup Cleanup & Storage A Don PPE (Gloves, Goggles) B Work in Fume Hood A->B C Weigh Reagent B->C D Add to Reaction Vessel C->D E Seal Vessel D->E F Clean Spill Area E->F Post-Reaction G Dispose of Waste F->G H Return Reagent to Inert Storage G->H

Caption: A typical workflow for safely handling boronic acid reagents.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization based on the specific coupling partners and desired scale.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

  • Add Coupling Partner: Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add Solvent and Base: Under inert atmosphere, add the degassed solvent (e.g., dioxane, toluene) followed by the aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined physical properties and predictable chemical reactivity, dominated by its utility in the Suzuki-Miyaura cross-coupling reaction, make it a cornerstone for the construction of complex biaryl systems. Its application is particularly impactful in the field of medicinal chemistry, where it serves as a critical building block for the synthesis of novel therapeutic agents. A firm understanding of its properties, coupled with adherence to safe handling protocols, enables researchers to fully leverage its synthetic potential.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-isobutoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom, an isobutoxy group, and a boronic acid moiety, allows for the nuanced modulation of steric and electronic properties in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important reagent, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is approached as a two-step sequence commencing with the etherification of 3-bromo-5-fluorophenol, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the successful and reproducible synthesis of this compound for a wide range of synthetic applications.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms and ether functionalities into these building blocks can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity.[2]

This compound has emerged as a particularly useful reagent in this context. The presence of the fluorine atom can enhance binding interactions and improve metabolic stability, while the isobutoxy group provides a degree of lipophilicity and steric bulk that can be leveraged to fine-tune molecular properties. This guide presents a detailed synthetic pathway to this valuable compound, designed to be both efficient and scalable for laboratory settings.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. The strategy commences with the readily available starting material, 3-bromo-5-fluorophenol.

Synthesis_Workflow Start 3-Bromo-5-fluorophenol Intermediate 1-Bromo-3-fluoro-5-isobutoxybenzene Start->Intermediate Williamson Ether Synthesis (Step 1) Product This compound Intermediate->Product Lithiation-Borylation (Step 2)

Caption: Overall synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-bromo-5-fluorophenol is alkylated with an isobutyl electrophile, typically isobutyl bromide, under basic conditions. This classic S(_N)2 reaction, known as the Williamson ether synthesis, efficiently furnishes the key intermediate, 1-bromo-3-fluoro-5-isobutoxybenzene.[3]

Step 2: Lithiation-Borylation. The aryl bromide intermediate is then converted to the corresponding boronic acid. This is achieved through a lithium-halogen exchange at low temperature using an organolithium reagent such as n-butyllithium, followed by quenching the resulting aryllithium species with a borate ester, typically triisopropyl borate.[4][5] Subsequent acidic workup hydrolyzes the boronate ester to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-fluoro-5-isobutoxybenzene

This procedure details the Williamson ether synthesis to prepare the key intermediate.

Reaction Scheme: (Chemical structure diagram of 3-bromo-5-fluorophenol reacting with isobutyl bromide in the presence of a base to yield 1-bromo-3-fluoro-5-isobutoxybenzene)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-5-fluorophenol191.0010.0 g52.3 mmol1.0
Isobutyl bromide137.028.6 g (6.8 mL)62.8 mmol1.2
Potassium carbonate (K₂CO₃)138.2110.8 g78.5 mmol1.5
Acetone58.08150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (10.0 g, 52.3 mmol) and potassium carbonate (10.8 g, 78.5 mmol).

  • Add acetone (150 mL) to the flask and stir the suspension.

  • Add isobutyl bromide (6.8 mL, 62.8 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3-fluoro-5-isobutoxybenzene.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the conversion of the aryl bromide to the boronic acid via a lithiation-borylation sequence.

Reaction Scheme: (Chemical structure diagram of 1-bromo-3-fluoro-5-isobutoxybenzene reacting with n-butyllithium followed by triisopropyl borate and then acidic workup to yield this compound)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
1-Bromo-3-fluoro-5-isobutoxybenzene247.105.0 g20.2 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.068.9 mL22.2 mmol1.1
Triisopropyl borate188.085.7 g (6.9 mL)30.3 mmol1.5
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
1 M Hydrochloric acid (HCl)36.46As needed--

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-5-isobutoxybenzene (5.0 g, 20.2 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.9 mL of a 2.5 M solution in hexanes, 22.2 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (6.9 mL, 30.3 mmol) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white solid.[6]

Characterization Data

PropertyValue
Appearance White solid[7]
Melting Point 118-121 °C[7]
Molecular Formula C₁₀H₁₄BFO₃
Molecular Weight 212.03 g/mol

Expected NMR Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~7.9 (s, 2H, B(OH)₂), 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 3.7 (d, 2H, OCH₂), 2.0 (m, 1H, CH), 0.9 (d, 6H, CH₃)₂.

  • ¹³C NMR (DMSO-d₆): δ (ppm) ~163 (d, J(C-F) ≈ 240 Hz), 160, 135 (C-B), 110-115 (m), 105-110 (m), 74 (OCH₂), 28 (CH), 19 (CH₃).

  • ¹⁹F NMR (DMSO-d₆): A single resonance is expected in the typical range for an aryl fluoride.

Note: The exact chemical shifts and coupling constants should be determined experimentally.

Discussion of Key Steps and Mechanistic Insights

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide, generated in situ by the deprotonation of the phenol with a base (in this case, potassium carbonate), acts as a nucleophile and attacks the primary alkyl halide (isobutyl bromide). The use of a polar aprotic solvent like acetone facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.

Williamson_Ether_Synthesis Phenol 3-Bromo-5-fluorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product 1-Bromo-3-fluoro-5-isobutoxybenzene Phenoxide->Product SN2 Attack Alkyl_Halide Isobutyl Bromide Alkyl_Halide->Product

Caption: Mechanism of the Williamson Ether Synthesis.

Lithiation-Borylation

The conversion of the aryl bromide to the boronic acid is a critical transformation. The lithiation-borylation sequence is a highly effective method for this purpose. The reaction is initiated by a lithium-halogen exchange between the aryl bromide and n-butyllithium at a very low temperature (-78 °C) to prevent side reactions. This generates a highly reactive aryllithium intermediate.

This nucleophilic aryllithium species then attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate boronate complex. Upon acidic workup, the isopropyl groups are hydrolyzed, yielding the final boronic acid product. The low temperature is crucial to control the reactivity of the organolithium reagent and prevent unwanted side reactions such as metal-fluorine exchange or reaction with the ether functionality.

Lithiation_Borylation Aryl_Bromide 1-Bromo-3-fluoro-5-isobutoxybenzene Aryllithium Aryllithium Intermediate Aryl_Bromide->Aryllithium Li-Br Exchange nBuLi n-BuLi nBuLi->Aryllithium Boronate_Complex Tetracoordinate Boronate Complex Aryllithium->Boronate_Complex Nucleophilic Attack Borate_Ester Triisopropyl Borate Borate_Ester->Boronate_Complex Product This compound Boronate_Complex->Product Hydrolysis Acid_Workup H₃O⁺ Acid_Workup->Product

Caption: Mechanism of the Lithiation-Borylation Reaction.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The versatility of this reagent in Suzuki-Miyaura cross-coupling reactions makes it a key component in the synthetic chemist's toolbox for the construction of novel and complex molecular architectures.

References

An In-depth Technical Guide to the Structural Analysis of 3-Fluoro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-5-isobutoxyphenylboronic acid is a key building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][] Its structural integrity and purity are paramount for the success of these synthetic endeavors, directly impacting reaction yields, impurity profiles, and the biological activity of the final products. This guide provides a comprehensive technical overview of the essential analytical methodologies for the complete structural characterization of this versatile reagent. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. A central focus will be placed on addressing the inherent challenges associated with boronic acid analysis, particularly the dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.

Introduction: The Significance of this compound in Synthesis

Phenylboronic acids are a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and advanced materials.[3][4] this compound offers a unique combination of functionalities:

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is the active participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

  • The Fluoro Substituent (-F): The strategic placement of a fluorine atom can significantly modulate the electronic properties of the aromatic ring and the metabolic stability of the resulting molecules, a common strategy in drug design.[5]

  • The Isobutoxy Group (-OCH₂CH(CH₃)₂): This ether linkage provides steric bulk and can influence solubility and pharmacokinetic properties.

Given its role as a critical starting material, a thorough understanding of its structural features and potential impurities is essential for process development and quality control.

The Boroxine Challenge: A Dynamic Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclic trimer known as a boroxine.[6][7] This equilibrium between the monomeric boronic acid and the boroxine is influenced by factors such as temperature, solvent, and the presence of water.[8][9] This dynamic behavior can complicate analytical characterization, leading to complex spectra and chromatographic profiles if not properly managed. This guide will address strategies to control or interpret this equilibrium within each analytical technique.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is necessary for the unambiguous structural confirmation and purity assessment of this compound. The primary techniques employed are NMR spectroscopy, mass spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its structure.

Overcoming the Boroxine Equilibrium in NMR: The presence of both the boronic acid and its boroxine in solution can lead to broadened or multiple signals in NMR spectra, making interpretation difficult.[10] A common and effective strategy is to run the NMR in a solvent that shifts the equilibrium overwhelmingly to one side. Deuterated methanol (CD₃OD) is an excellent choice as it can break up the boroxine structure through solvent exchange with the B-OH protons.[10]

3.1.1. Predicted ¹H NMR Analysis

  • Aromatic Protons: The substitution pattern on the phenyl ring will give rise to three distinct signals in the aromatic region. Based on the electronic effects of the substituents (fluoro-, isobutoxy-, and boronic acid groups), we can predict their approximate chemical shifts and coupling patterns.

  • Isobutoxy Protons: The isobutoxy group will show a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (-OCH₂-) protons.

  • B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet. In CD₃OD, this signal will be absent due to exchange with the deuterium from the solvent.[10]

3.1.2. Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will show six signals, with their chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift, and the carbon attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF). The isobutoxy group will show three distinct signals in the aliphatic region.

3.1.3. ¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[11][12] For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.[13][14]

3.1.4. ¹¹B NMR: Direct Observation of the Boron Center

¹¹B NMR spectroscopy directly probes the boron nucleus, providing valuable information about its coordination state.[9][15]

  • Trigonal Boronic Acid: The sp²-hybridized boron in the monomeric boronic acid will typically show a broad signal in the range of δ 25-30 ppm.[6]

  • Trigonal Boroxine: The boron atoms within the boroxine ring are also sp²-hybridized and resonate in a similar region, often slightly downfield around δ 33 ppm.[9]

  • Tetrahedral Boronate Esters: If the boronic acid forms a complex (e.g., with a diol or fluoride ions), the boron becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[6]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)Assignment
¹H~7.5 - 7.0m3 x Ar-H
~3.7d-OCH₂-
~2.0m-CH(CH₃)₂
~1.0d-CH(CH₃)₂
¹³C~160d, ¹JCF ≈ 245 HzC-F
~140sC-O
~135sC-B
~120 - 110mAr-C
~75s-OCH₂-
~28s-CH(CH₃)₂
~19s-CH(CH₃)₂
¹⁹F~ -110 to -115sAr-F
¹¹B~28br s-B(OH)₂

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference like CFCl₃ (δ = 0 ppm) or an internal reference should be used.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a broad spectral width to ensure the observation of all potential boron species.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and providing information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[16]

Challenges in MS Analysis: Similar to NMR, the boroxine-boronic acid equilibrium can affect the mass spectrum. The high temperatures sometimes used in ionization sources can promote dehydration.[17] Therefore, optimizing the MS conditions is key to obtaining a clear spectrum of the monomeric species.

Expected Mass Spectrum:

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts with solvent molecules might be observed.

  • Dehydration Products: A peak corresponding to the loss of one or two water molecules from the molecular ion is commonly observed for boronic acids.

  • Boroxine: In some cases, ions corresponding to the trimeric boroxine may be detected, especially under conditions that favor its formation.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModeExpected IonExact Mass (m/z)
ESI (+)[C₁₀H₁₄BFO₃ + H]⁺213.1093
ESI (-)[C₁₀H₁₄BFO₃ - H]⁻211.0937

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture like methanol/water.[16]

  • Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[16]

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to acquire full scan mass spectra.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for assessing the purity of chemical compounds and quantifying their content in a mixture. For this compound, a reversed-phase HPLC method is typically employed.[18]

Method Development Considerations:

  • Column Choice: A C18 or phenyl-based stationary phase often provides good retention and selectivity for aromatic compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid.[19][20]

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A detection wavelength around 254 nm is a good starting point.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the compound and any potential impurities.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

For a comprehensive structural analysis, these techniques should be used in a complementary manner. The workflow diagram below illustrates a logical approach to the characterization of this compound.

G cluster_synthesis Synthesis & Initial Check cluster_optional Advanced Characterization synthesis Synthesis of This compound tlc TLC Analysis (Initial Purity Check) synthesis->tlc hplc HPLC-UV (Purity & Quantification) tlc->hplc lcms LC-MS (Molecular Weight Confirmation) hplc->lcms Confirm Peak Identity nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) (Structural Elucidation) hplc->nmr lcms->nmr xrd X-ray Crystallography (Solid-State Structure) nmr->xrd If single crystal available

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a systematic and multi-technique approach. By leveraging the detailed structural information from NMR spectroscopy, confirming the molecular weight with mass spectrometry, and assessing purity via HPLC, researchers can have high confidence in the quality of this critical synthetic building block. Understanding and mitigating the challenges posed by the boroxine-boronic acid equilibrium is key to obtaining clear and interpretable data. The protocols and insights provided in this guide serve as a robust framework for the successful characterization of this and other related boronic acids, ultimately enabling more reliable and reproducible outcomes in drug discovery and materials science research.

References

A Technical Guide to the Solubility of 3-Fluoro-5-isobutoxyphenylboronic Acid in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-5-isobutoxyphenylboronic acid is a key structural motif and versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The success of these synthetic transformations, as well as subsequent purification and formulation processes, is intrinsically linked to the compound's solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural components to build a predictive solubility model, present robust, step-by-step protocols for quantitative solubility determination, and discuss the practical implications of this data in a drug development context. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this reagent's solution-phase behavior.

Introduction: The Strategic Importance of Solubility

In the landscape of modern drug discovery, Suzuki-Miyaura cross-coupling stands as a cornerstone reaction for carbon-carbon bond formation.[1][2][3] Reagents like this compound are critical intermediates, offering a unique combination of electronic and steric properties for synthesizing novel molecular entities. However, the physical properties of these reagents are as crucial as their reactivity. Solubility, in particular, governs nearly every aspect of its application:

  • Reaction Kinetics: For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility leads to heterogeneous mixtures, reduced reaction rates, and often, incomplete conversions.

  • Purification: The selection of an appropriate solvent system for crystallization—a primary method for purifying solid organic compounds—is entirely dependent on temperature-variant solubility profiles.

  • Process Scalability: Reproducible and scalable chemical processes demand well-characterized solubility data to avoid precipitation issues and ensure consistent batch-to-batch performance.

  • Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and MS requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.

While qualitative descriptors exist, stating solubility in solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, this guide will provide the scientific foundation and practical methodology to move beyond estimation to precise, quantitative understanding.[4]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational lens through which we can predict solubility.[5] By examining the distinct functional groups of this compound, we can anticipate its behavior in different solvent classes.

The molecule's structure is an amalgam of polar and nonpolar domains:

  • The Boronic Acid Moiety (-B(OH)₂): This is the primary polar, hydrophilic center. The two hydroxyl groups are potent hydrogen bond donors and acceptors, enabling strong interactions with protic solvents. A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. Boroxines are significantly less polar than their monomeric acid counterparts, which can complicate solubility behavior and analysis.[6][7]

  • The Aromatic Core: The central phenyl ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar aliphatic solvents through van der Waals forces.

  • The Isobutoxy Group (-O-iBu): This group presents a dual character. The ether oxygen is a polar hydrogen bond acceptor, while the four-carbon isobutyl chain is bulky, aliphatic, and distinctly nonpolar. Studies on related isomers show that the introduction of an isobutoxy group generally increases solubility in most organic solvents compared to unsubstituted phenylboronic acid.[8][9]

  • The Fluoro Substituent (-F): As the most electronegative element, fluorine creates a strong bond dipole, increasing the local polarity of the molecule. However, its small size and inability to act as a hydrogen bond donor mean its overall impact on solubility can be subtle compared to the other functional groups.

Based on this analysis, a predictive solubility profile can be hypothesized:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions with the boronic acid group.
Polar Aprotic THF, Acetone, DMSO, DMFHigh to Moderate Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO is often an exceptional solvent for boronic acids.
Chlorinated Dichloromethane (DCM), ChloroformModerate Capable of accommodating both the polar (boronic acid) and nonpolar (aromatic, alkyl) regions of the molecule.[4]
Ethers Diethyl Ether, Dipropyl EtherModerate to High Phenylboronic acid itself shows high solubility in ethers.[6][7] The isobutoxy group should enhance this.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The aromatic core will interact favorably, but the highly polar boronic acid group will disfavor dissolution.
Nonpolar Aliphatic Hexanes, MethylcyclohexaneVery Low Dominated by nonpolar interactions, which are insufficient to overcome the strong intermolecular hydrogen bonding of the solid-state boronic acid. Studies on analogous compounds confirm very low solubility in hydrocarbons.[6][7][8]

Experimental Guide for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The following section provides a robust, self-validating protocol for accurately measuring the solubility of this compound. The gold-standard isothermal shake-flask method is detailed below.

Overall Experimental Workflow

The process involves achieving equilibrium between the solid solute and the solvent, followed by accurate quantification of the dissolved analyte in a saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Select Solvent & Temperature prep2 Equilibrate Solvent prep1->prep2 equil1 Add Excess Solid to Solvent (Create Slurry) prep2->equil1 equil2 Agitate at Constant Temp (24-72 hours) equil1->equil2 equil3 Cease Agitation (Allow Sedimentation) equil2->equil3 ana1 Centrifuge for Phase Separation equil3->ana1 ana2 Sample Supernatant ana1->ana2 ana3 Dilute Sample Accurately ana2->ana3 ana4 Quantify via Calibrated HPLC ana3->ana4

Caption: Workflow for Isothermal Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.

Materials:

  • This compound (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • Temperature-controlled shaker/incubator

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC-UV or UPLC-MS system

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An amount that ensures a significant portion of undissolved solid will remain at equilibrium is required (e.g., 20-50 mg). b. Accurately add a known volume or mass of the pre-equilibrated solvent (e.g., 2.0 mL). c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a shaker set to a constant temperature (e.g., 25 °C). e. Agitate the slurry for a sufficient time to reach equilibrium. For boronic acids, 48-72 hours is recommended to ensure complete dissolution and equilibration of monomer/boroxine forms.

  • Sample Collection and Preparation: a. After equilibration, remove the vial and allow the excess solid to sediment for at least 1 hour at the same constant temperature. b. To ensure complete removal of particulate matter, centrifuge the vial (e.g., at 5000 rpm for 15 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any remaining microparticulates. d. Accurately weigh the collected filtrate.

  • Quantitative Analysis (HPLC-UV): a. Further dilute the filtrate with a known volume of solvent to bring the concentration within the linear range of the calibration curve. b. Prepare a series of calibration standards of this compound of known concentrations. c. Analyze the standards and the diluted sample using a validated HPLC method. A high-throughput method for boronic acids has been established using UPLC-MS/MS, which offers excellent sensitivity and precision.[10][11]

    • Column: C18 reverse-phase column (e.g., Acquity BEH C18).

    • Mobile Phase: A gradient of acetonitrile and water with 10 mM ammonium acetate or 0.1% formic acid.[11]

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) or Mass Spectrometer. d. Construct a calibration curve by plotting peak area against concentration for the standards. e. Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution steps. Express the final solubility in mg/mL or mol/L.

Comparative Solubility Data

While specific data for this compound is not published, data for the closely related meta-isobutoxyphenylboronic acid provides a valuable benchmark.[8]

Solventm-isobutoxyphenylboronic acid Solubility (mole fraction at 300K / ~27°C)[8]This compound (Qualitative/Predicted)
Acetone0.201High
3-Pentanone0.219High
Chloroform0.117Moderate
Dipropyl Ether0.052Moderate
Methylcyclohexane0.001Very Low
DichloromethaneNot ReportedSoluble[4]
EthanolNot ReportedSoluble[4]
DMSONot ReportedSoluble[4]

Practical Applications & Implications

Optimizing Suzuki-Miyaura Coupling Reactions

The choice of solvent is critical for the success of a Suzuki-Miyaura coupling. The solvent system must adequately dissolve the boronic acid, the aryl halide partner, and the base to facilitate the catalytic cycle.

SuzukiCycle add Oxidative Addition elim Reductive Elimination pd0 Pd(0)L₂ trans Transmetalation pd0->add pdi R¹-Pd(II)-X L₂ add->pdi pdi->trans pdii R¹-Pd(II)-R² L₂ trans->pdii pdii->elim elim->pd0 product R¹-R² elim->product r1x R¹-X r1x->add boronic R²-B(OH)₂ (3-Fluoro-5-isobutoxy...) + Base boronic->trans solvent_role Solvent's Role: Dissolve all species (R¹-X, R²-B(OH)₂, Base, Catalyst) to enable interaction in a single phase.

Caption: Role of Solvent in the Suzuki-Miyaura Catalytic Cycle.

A common solvent system for Suzuki couplings is a mixture like Dioxane/Water or THF/Water. The organic solvent dissolves the boronic acid and the aryl halide, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Knowing the solubility of this compound in THF or Dioxane allows a chemist to calculate the maximum possible reaction concentration, preventing precipitation and ensuring a homogeneous, efficient reaction.

Rational Design of Crystallization Protocols

Purification by crystallization relies on identifying a solvent (or solvent pair) where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature.

  • Single Solvent System: Based on the predicted profile, a solvent like ethanol or acetone could be suitable. One would dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

  • Solvent/Anti-Solvent System: A powerful technique involves dissolving the compound in a "good" solvent (e.g., acetone) and then slowly adding a miscible "poor" solvent or "anti-solvent" (e.g., hexanes) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals. The quantitative solubility data is essential for optimizing the solvent/anti-solvent ratios.

Conclusion

While a definitive, published database on the solubility of this compound remains to be established, this guide provides a comprehensive pathway to achieving this critical knowledge. By combining a theoretical understanding of its molecular structure with rigorous experimental methodology, researchers can generate the reliable, quantitative data necessary for its effective use in synthesis and drug development. The principles and protocols outlined herein serve as a self-validating framework to empower scientists to make informed decisions, optimize processes, and accelerate the journey from chemical reagent to innovative therapeutic.

References

Introduction: The Strategic Importance of 3-Fluoro-5-isobutoxyphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 850589-57-0) is a key building block in contemporary medicinal chemistry.[][2] Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3] The strategic incorporation of a fluorine atom and an isobutoxy group onto the phenylboronic acid scaffold imparts desirable physicochemical properties to target molecules. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The isobutoxy group can modulate lipophilicity and molecular interactions. Consequently, this reagent is invaluable in the synthesis of complex organic molecules destined for therapeutic applications, particularly in oncology and other targeted therapies.[3][8][9]

Given its crucial role, maintaining the integrity and purity of this compound is paramount to ensure the reproducibility and success of synthetic campaigns and, ultimately, the quality of the final drug candidates. This guide provides a comprehensive overview of the stability profile of this reagent and outlines best practices for its storage and handling, grounded in the fundamental chemistry of boronic acids.

Chemical and Physical Properties

A foundational understanding of the properties of this compound is essential for comprehending its stability.

PropertyValueSource(s)
CAS Number 850589-57-0[10][11]
Molecular Formula C10H14BFO3[2][12]
Appearance White to off-white solid[13][14]
Melting Point Approximately 118-121 °C[13]
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane.[13]

Core Stability Considerations and Degradation Pathways

While this compound is generally stable under normal conditions, its long-term integrity can be compromised by several factors.[14] The primary culprits are moisture, heat, and atmospheric oxygen, which can lead to dehydration and oxidation.

The Propensity for Dehydration: Formation of Boroxines

The most common degradation pathway for phenylboronic acids is the intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium reaction that is promoted by heat and the removal of water.

G cluster_0 Dehydration to Boroxine 3_Boronic_Acid 3 x this compound Boroxine Boroxine derivative 3_Boronic_Acid->Boroxine + Heat - Water Boroxine->3_Boronic_Acid + Water Water 3 x H₂O

Figure 1. Reversible dehydration of boronic acids to boroxines.

The formation of boroxines can be problematic for several reasons:

  • Stoichiometric Inaccuracy: Boroxine formation alters the molecular weight of the reagent, leading to inaccuracies in weighing and stoichiometry for subsequent reactions.

  • Reduced Reactivity: Boroxines can exhibit different reactivity profiles compared to the parent boronic acid in certain transformations.

  • Analytical Complexity: The presence of both the boronic acid and its boroxine in a sample can complicate analytical characterization (e.g., NMR, HPLC).

Oxidative Degradation

Phenylboronic acids can also be susceptible to oxidation, particularly in the presence of air and certain metal catalysts. This can lead to the formation of phenol byproducts, which can interfere with subsequent reactions.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on best practices for air- and moisture-sensitive compounds.[15][16][17]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of potential degradation reactions, including dehydration to boroxines.[13]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.[13][15]
Container Tightly sealed, opaque containerPrevents the ingress of moisture and air.[10][15][16][18] Opaque containers protect against potential light-induced degradation, although this is a lesser concern for this compound.
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents exposure to environmental extremes.[10]
Experimental Workflow: Proper Handling of this compound

The following step-by-step protocol outlines the best practices for handling this reagent in a laboratory setting.

G cluster_workflow Handling Protocol A Equilibrate Container to Room Temperature B Work in an Inert Atmosphere (Glovebox or Schlenk Line) A->B C Use Dry Glassware and Solvents B->C D Quickly Weigh the Desired Amount C->D E Immediately Reseal the Container D->E F Purge Headspace with Inert Gas E->F G Return to Recommended Storage Conditions (2-8°C) F->G

Figure 2. Recommended workflow for handling the boronic acid.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a stream of inert gas (e.g., using a Schlenk line). This is the most effective way to prevent exposure to air and moisture.[15]

  • Use of Dry Equipment: Ensure that all spatulas, weighing boats, and glassware are scrupulously dried before use.

  • Dispensing: Quickly weigh the desired amount of the boronic acid and transfer it to the reaction vessel. Minimize the time the container is open to the atmosphere.

  • Resealing: Immediately and tightly reseal the original container after dispensing.

  • Purging: Before returning the container to storage, it is good practice to purge the headspace with an inert gas.

  • Storage: Promptly return the container to the recommended storage conditions (refrigerated at 2-8°C).[13]

Safety and Personal Protective Equipment (PPE)

As with any chemical reagent, proper safety precautions are essential. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10][14]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.[10][15]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[10][15]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10][15]

    • Respiratory Protection: If dust is generated, a dust mask or respirator may be necessary.[10]

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for reliable and reproducible research outcomes in drug discovery. Its primary degradation pathway involves dehydration to form boroxines, a process accelerated by heat and moisture. By adhering to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere and meticulous exclusion of moisture during handling—researchers can ensure the long-term integrity and reactivity of this important reagent. A disciplined approach to the storage and handling of this and other boronic acids will ultimately contribute to the efficiency and success of synthetic chemistry programs.

References

A Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the electronic properties of building blocks is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of the electronic effects at play in 3-Fluoro-5-isobutoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will dissect the intricate balance of inductive and resonance effects imparted by the fluoro and isobutoxy substituents, their quantifiable impact on the molecule's acidity and reactivity, and the practical implications for its application in catalysis, particularly the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Electronic Landscape: Inductive vs. Resonance Effects

The reactivity of a substituted phenylboronic acid is fundamentally governed by the electron density at the boronic acid moiety. This, in turn, is modulated by the electronic effects of the substituents on the phenyl ring. These effects are broadly categorized into two types: the inductive effect, which is transmitted through the sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the pi (π) system.[1][2]

In the case of this compound, we have two distinct substituents in a meta-relationship to the boronic acid group. This specific arrangement is crucial in determining their net electronic influence.

The Duality of the Fluoro Substituent

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect decreases the electron density of the aromatic ring. However, fluorine also possesses lone pairs of electrons that can be donated into the π-system of the benzene ring, resulting in an electron-donating resonance effect (+R).[1][3] In many contexts, the inductive effect of halogens is considered to be more significant than their resonance effect.[4] For a meta-positioned fluorine, the resonance effect is significantly weaker, leading to a net electron-withdrawing character at the boronic acid position.[5]

The Electron-Donating Nature of the Isobutoxy Group

The isobutoxy group (–OCH₂(CH(CH₃)₂)) also exhibits dual electronic effects. The oxygen atom is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom strongly participate in resonance, pushing electron density into the aromatic ring (+R effect). For alkoxy groups, the resonance effect generally outweighs the inductive effect, resulting in a net electron-donating character. Similar to the fluoro group, the meta-positioning of the isobutoxy group tempers the directness of this resonance donation to the boronic acid.

The branched structure of the isobutyl group primarily introduces steric bulk, which can influence reaction kinetics, but its electronic contribution is largely dictated by the ether oxygen.[6][7]

The interplay of these effects is visually summarized in the diagram below:

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects B(OH)2 B(OH)₂ Ring Phenyl Ring B(OH)2->Ring F F Ring->F OiBu OiBu Ring->OiBu Inductive_F -I (Strong) F->Inductive_F Inductive Resonance_F +R (Weak at meta) F->Resonance_F Resonance Inductive_OiBu -I (Moderate) OiBu->Inductive_OiBu Inductive Resonance_OiBu +R (Strong) OiBu->Resonance_OiBu Resonance

Caption: Interplay of inductive and resonance effects in this compound.

Quantifying Electronic Influence: pKa and Hammett Plots

To move from a qualitative description to a quantitative understanding of substituent effects, we employ experimental and computational methods. The acidity of the boronic acid, represented by its pKa value, is a direct measure of the electronic environment of the boron atom.

pKa as a Probe of Lewis Acidity

Boronic acids are Lewis acids that exist in equilibrium with their corresponding boronate forms in aqueous solution.[8] Electron-withdrawing substituents stabilize the negatively charged boronate conjugate base, thereby increasing the acidity of the boronic acid (resulting in a lower pKa). Conversely, electron-donating groups destabilize the conjugate base, making the boronic acid less acidic (higher pKa).

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[5][9] The magnitude of this effect is dependent on its position, with the effect being less pronounced at the para-position due to the partial cancellation of the inductive and resonance effects.[5] For the meta-position in this compound, the strong -I effect of fluorine is expected to lower the pKa relative to unsubstituted phenylboronic acid (experimental pKa typically in the range of 8.64–8.90).[10][11] The electron-donating isobutoxy group at the 5-position will counteract this effect to some extent.

CompoundExpected pKa RangePredominant Electronic Effect on Acidity
Phenylboronic Acid8.6 - 8.9Reference
3-Fluorophenylboronic acid~7.5 - 8.0Strong Inductive Withdrawal
3-Alkoxyphenylboronic acid~8.8 - 9.2Resonance Donation
This compoundLikely 8.0 - 8.5Balanced Withdrawal and Donation
Hammett Plots for Systematic Analysis

The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for correlating reaction rates and equilibrium constants of substituted aromatic compounds.[12] In this equation, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects.[12] By measuring the pKa values of a series of substituted phenylboronic acids, a Hammett plot can be constructed to determine the ρ value for boronic acid dissociation.[13][14][15] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Implications for Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[16][17] The electronic nature of the boronic acid plays a critical role in the efficiency of the catalytic cycle.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic effects of the substituents on the phenylboronic acid primarily influence the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The Lewis acidity of the boronic acid, which is modulated by the substituents, affects the ease of boronate formation.

For this compound, the net electron-withdrawing character imparted by the meta-fluoro group enhances the Lewis acidity of the boron center. This facilitates the formation of the reactive boronate species, potentially accelerating the transmetalation step. However, excessively strong electron-withdrawing groups can also lead to side reactions like protodeboronation. The balanced electronic nature of this compound makes it a well-behaved coupling partner in many Suzuki-Miyaura reactions.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a common method for determining the pKa of a boronic acid.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of aqueous buffer solutions with known pH values ranging from 6 to 11.

  • Sample Preparation:

    • In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer solution to achieve a final concentration of approximately 0.1 mM. Ensure the volume of the organic solvent is minimal (<1%) to not significantly alter the pH.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each sample at a constant temperature (e.g., 25 °C).

    • The protonated boronic acid and the deprotonated boronate will have different absorption spectra.

  • Data Analysis:

    • Plot the absorbance at a wavelength where the difference between the two species is maximal against the pH of the buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Boronic Acid Stock Solution samples Mix Stock with Buffers in Cuvettes stock->samples buffers Prepare Buffer Solutions (pH 6-11) buffers->samples uv_vis Record UV-Vis Spectra samples->uv_vis plot Plot Absorbance vs. pH uv_vis->plot fit Fit Data to Henderson-Hasselbalch Equation plot->fit pka Determine pKa fit->pka

Caption: Workflow for the experimental determination of pKa via UV-Vis spectrophotometry.

Conclusion

The electronic character of this compound is a result of a delicate balance between the strong, meta-directed inductive withdrawal of the fluorine atom and the resonance donation from the isobutoxy group. This nuanced electronic profile enhances its Lewis acidity compared to simple alkoxy-substituted phenylboronic acids, facilitating its participation in crucial catalytic reactions like the Suzuki-Miyaura coupling. A thorough understanding and quantification of these electronic effects, through methods like pKa determination, are essential for the rational design of synthetic routes and the optimization of reaction conditions in drug discovery and development.

References

Methodological & Application

palladium catalyst for 3-Fluoro-5-isobutoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoro-5-isobutoxyphenylboronic Acid

Abstract

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. This substrate, valuable for its prevalence in pharmacologically active molecules, presents unique challenges due to its electron-deficient nature, which can lead to slow transmetalation and competing side reactions like protodeboronation. This document elucidates the mechanistic underpinnings of the reaction, provides a rationale for the strategic selection of catalysts, ligands, bases, and solvents, and offers detailed, field-proven protocols. By integrating expert insights with troubleshooting strategies, this guide aims to empower scientists to reliably synthesize complex biaryl structures with high efficiency and reproducibility.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its development was a significant breakthrough, earning its pioneers the 2010 Nobel Prize in Chemistry.[2] In pharmaceutical and agrochemical research, the synthesis of biaryl and heteroaryl structures is a critical step in the creation of novel molecular entities. The 3-fluoro-5-isobutoxyphenyl motif, in particular, is a key building block in many advanced drug candidates.

However, the electronic properties of the coupling partners significantly influence reaction outcomes. Arylboronic acids bearing electron-withdrawing groups, such as the fluorine atom in this compound, pose a distinct challenge. These substrates are prone to slower rates of transmetalation, a critical step in the catalytic cycle, and are particularly susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces overall yield.[3]

This guide provides a detailed framework for overcoming these challenges. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only replicate the described protocols but also adapt them to new substrates and troubleshoot effectively.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The cycle is composed of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a new organopalladium(II) complex.[4][5] For less reactive electrophiles like aryl chlorides, this step can be rate-limiting and often requires the use of highly active, electron-rich ligands.[6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4][7] For electron-deficient boronic acids, this step is often the slowest in the catalytic cycle.[6]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the new C-C bond of the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) pdi_oa Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdi_oa Oxidative Addition pdi_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pdi_oa->pdi_tm Transmetalation pdi_tm->pd0 Reductive Elimination product Product (Ar¹-Ar²) pdi_tm->product ar1x Aryl Halide (Ar¹-X) ar1x->pdi_oa ar2b Boronic Acid + Base ([Ar²-B(OH)₃]⁻) ar2b->pdi_tm caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Strategic Component Selection for an Electron-Deficient Substrate

Success with this compound hinges on a rational selection of reagents designed to accelerate the rate-limiting transmetalation step while suppressing side reactions.

Palladium Precatalyst

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are commonly used.[2] These must be reduced in situ to initiate the cycle. While traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ are effective, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer superior performance.[8][9] These complexes generate the active L-Pd(0) species rapidly and quantitatively under mild conditions, which is critical when using unstable boronic acids.[9][10]

Ligand

The ligand is arguably the most critical variable for a challenging coupling. For electron-deficient boronic acids and potentially less reactive aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard.[6][11]

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[8] Their steric bulk facilitates the final reductive elimination step to release the product.[8] Ligands like SPhos, XPhos, or RuPhos have proven highly effective in this context.[12]

Base

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13] The choice of base is a delicate balance.

  • Rationale: A base that is too weak may not facilitate transmetalation efficiently, leading to low conversion. A base that is too harsh can accelerate the undesired protodeboronation of the electron-deficient boronic acid.[3] For this substrate, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][6] They are strong enough to promote the sluggish transmetalation step without causing excessive substrate decomposition.

Solvent System

A biphasic solvent system is often optimal for Suzuki-Miyaura reactions.

  • Rationale: A polar aprotic organic solvent such as 1,4-dioxane, 2-methyl-THF, or toluene is used to dissolve the aryl halide, boronic acid, and catalyst complex.[2] A small amount of water is added to dissolve the inorganic base.[2][14] Vigorous stirring is essential to maximize the interfacial area between the two phases where the reaction occurs.[8] It is critical that all solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[3][6]

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere.

Protocol 1: Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for coupling with a representative aryl bromide, such as 4-bromoanisole.

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Bromide (e.g., 4-bromoanisole)187.041.01.0187 mg
This compound226.051.21.2271 mg
XPhos Pd G3863.770.020.02 (2 mol%)17.3 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane (degassed)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 20 mL reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.[6]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-12 hours.[6]

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the limiting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Workflow start Start setup 1. Reagent Setup - Add solids to flame-dried flask - Seal and establish inert atmosphere start->setup solvents 2. Solvent Addition - Add degassed Dioxane/H₂O - Purge with inert gas setup->solvents reaction 3. Reaction - Heat to 80-100 °C - Stir vigorously solvents->reaction monitoring 4. Monitoring - TLC / LC-MS analysis - Check for starting material consumption reaction->monitoring workup 5. Workup & Extraction - Cool to RT - Dilute with EtOAc/H₂O - Separate layers and extract monitoring->workup purification 6. Purification - Dry organic layer - Concentrate solvent - Flash column chromatography workup->purification analysis 7. Analysis - Characterize pure product (NMR, MS) purification->analysis end End analysis->end caption Experimental Workflow Diagram

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and their solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or oxidized ligand. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Poor quality reagents (boronic acid, base, or solvent).1. Use a fresh, high-quality precatalyst and ligand. Consider modern palladacycles.[6] 2. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[3] 3. Use fresh, pure reagents.
Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Extended reaction time. 3. Presence of excess water.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or KF). Lower the reaction temperature.[3] 2. Monitor the reaction closely and work up as soon as the starting material is consumed. 3. Consider using anhydrous conditions or converting the boronic acid to a more stable pinacol or MIDA ester.[3][9]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can lead to Pd(II) species that promote homocoupling.[2] 2. Using a Pd(II) source without efficient reduction to Pd(0).1. Improve degassing procedures for all solvents, including the water.[8] 2. Use a reliable Pd(0) source or a precatalyst system known for efficient generation of the active catalyst.
Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Slow transmetalation step. 3. Poor mixing in the biphasic system.1. Increase reaction time or incrementally raise the temperature. 2. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a more electron-rich ligand to accelerate the catalytic cycle.[6] 3. Increase the stirring rate to ensure efficient mixing of the organic and aqueous phases.[8]

Conclusion

The palladium-catalyzed coupling of this compound is a highly achievable transformation when approached with a clear understanding of the underlying mechanistic challenges. By selecting a modern, highly active catalyst system featuring a bulky, electron-rich phosphine ligand, employing a moderately strong base like K₃PO₄, and maintaining a scrupulously inert atmosphere, researchers can effectively mitigate issues of slow transmetalation and protodeboronation. The protocols and troubleshooting guide presented herein provide a solid foundation for the reliable and high-yielding synthesis of valuable biaryl compounds for application across the chemical sciences.

References

Strategic Base Selection for Suzuki-Miyaura Coupling with 3-Fluoro-5-isobutoxyphenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2] While the palladium catalyst and its ligand system are often the focus of optimization, the choice of base is a critical, and sometimes overlooked, parameter that can profoundly impact reaction efficiency, yield, and selectivity.

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid for the crucial transmetalation step.[3] It does so by forming a more nucleophilic boronate "ate" complex, which readily transfers its organic moiety to the palladium center.[3] However, the base's influence is multifaceted; an inappropriate choice can lead to undesired side reactions, most notably protodeboronation, where the valuable boronic acid is prematurely converted to a simple arene.

This guide provides a detailed examination of base selection for the Suzuki-Miyaura coupling of a challenging substrate: 3-fluoro-5-isobutoxyphenylboronic acid . This particular boronic acid presents a unique combination of electronic and steric challenges that necessitate a careful and informed approach to reaction optimization. Through a discussion of the underlying chemical principles, a comparative analysis of common bases, and a detailed experimental protocol, this document aims to equip researchers with the knowledge to successfully employ this and structurally related boronic acids in their synthetic endeavors.

Navigating the Challenges of this compound

The structure of this compound introduces two key features that influence its reactivity in Suzuki-Miyaura couplings:

  • Electron-Withdrawing Fluoro Group: The fluorine atom at the 3-position renders the aromatic ring electron-deficient. This electronic perturbation can slow down the transmetalation step of the catalytic cycle. Furthermore, electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, a deleterious side reaction that cleaves the carbon-boron bond.[4]

  • Sterically Demanding Isobutoxy Group: The isobutoxy group at the 5-position, while electron-donating, introduces steric bulk around the boronic acid moiety. This steric hindrance can also impede the approach of the boronic acid to the palladium center, thereby slowing the rate of transmetalation.

A successful coupling strategy for this substrate must therefore address both the electronic deactivation and the steric hindrance to achieve high yields of the desired biaryl product. The judicious selection of the base is paramount in overcoming these hurdles.

Comparative Analysis of Common Bases for Challenging Suzuki Couplings

The choice of base can dramatically influence the outcome of a Suzuki-Miyaura reaction, particularly with challenging substrates. Below is a comparative analysis of commonly employed bases, with a focus on their suitability for couplings involving this compound.

Base Typical Equivalents Common Solvent Systems Strengths Considerations & Potential Drawbacks References
Potassium Phosphate (K₃PO₄) 2.0 - 3.01,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OOften the base of choice for challenging, electron-deficient, and sterically hindered boronic acids. Its moderate basicity effectively promotes boronate formation while minimizing protodeboronation.Can be less effective for very unreactive aryl chlorides. Requires the presence of water for optimal activity.[5][6]
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.01,4-Dioxane/H₂O, DMF, TolueneA stronger and more soluble inorganic base than K₂CO₃. Can accelerate reaction rates, particularly with less reactive coupling partners.Its higher basicity can sometimes increase the rate of protodeboronation with sensitive substrates. Higher cost compared to other carbonate bases.[7][8]
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O, DMF/H₂OA widely used, cost-effective, and moderately strong base suitable for a broad range of Suzuki couplings.May be less effective for particularly challenging substrates where a stronger base is required to facilitate transmetalation.[9][10]
Cesium Fluoride (CsF) 2.0 - 3.0THF (anhydrous), 1,4-DioxaneThe fluoride ion has a high affinity for boron, effectively forming the trifluoroborate salt in situ, which can be a highly active coupling partner.Often requires anhydrous conditions. The in situ generated trifluoroborate can have different reactivity profiles.[11]
Potassium Hydroxide (KOH) 2.0 - 3.0Ethanol/H₂O, Toluene/H₂OA strong, inexpensive base that can be effective for some couplings.Its high basicity and nucleophilicity can promote side reactions, including hydrolysis of sensitive functional groups and significant protodeboronation. Generally not the first choice for sensitive substrates.[12]

Mechanistic Considerations in Base Selection

The Suzuki-Miyaura catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition product Ar¹-Ar² pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination boronate Ar²B(OH)₃⁻ boronate->pd2_halide Transfers Ar² boronic_acid Ar²B(OH)₂ boronic_acid->boronate Activation base Base (e.g., OH⁻) product->pd0 Catalyst Regeneration halide Ar¹-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the choice of base directly impacts the equilibrium between the neutral boronic acid and the active boronate species. A base that is too weak may not generate a sufficient concentration of the boronate, leading to a sluggish reaction. Conversely, a base that is too strong can increase the rate of protodeboronation, reducing the overall yield. The ideal base provides a balance, promoting the desired transmetalation while minimizing the undesired side reaction.

Decision Workflow for Base Selection

The following workflow provides a systematic approach to selecting and optimizing the base for the Suzuki coupling of this compound.

Base_Selection_Workflow start Start: Suzuki Coupling of This compound initial_screen Initial Screening: K₃PO₄ in 1,4-Dioxane/H₂O start->initial_screen assess_yield Assess Yield and Purity initial_screen->assess_yield high_yield High Yield (>80%) Reaction Optimized assess_yield->high_yield Yes low_yield Low Yield or Incomplete Reaction assess_yield->low_yield No protodeboronation Significant Protodeboronation (by LC-MS or GC-MS) assess_yield->protodeboronation Side Reaction troubleshoot_low_yield Troubleshooting Low Yield low_yield->troubleshoot_low_yield troubleshoot_protodeboronation Troubleshooting Protodeboronation protodeboronation->troubleshoot_protodeboronation stronger_base Consider Stronger Base: Cs₂CO₃ troubleshoot_low_yield->stronger_base change_solvent Change Solvent System: e.g., Toluene/H₂O, 2-MeTHF/H₂O troubleshoot_low_yield->change_solvent increase_temp Increase Temperature troubleshoot_low_yield->increase_temp milder_base Consider Milder Base: K₂CO₃ or CsF (anhydrous) troubleshoot_protodeboronation->milder_base lower_temp Lower Temperature troubleshoot_protodeboronation->lower_temp boronate_ester Use Boronate Ester (e.g., pinacol ester) troubleshoot_protodeboronation->boronate_ester

Figure 2: A decision workflow for optimizing the base in challenging Suzuki couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation and homocoupling of the boronic acid.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the 4-bromoanisole.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion and Future Perspectives

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a strategic selection of the base. For this electron-deficient and sterically encumbered substrate, potassium phosphate (K₃PO₄) in an aqueous dioxane system serves as an excellent starting point, providing a balance between efficient boronate formation and minimization of protodeboronation. Should this initial condition prove suboptimal, a systematic approach to troubleshooting, as outlined in the decision workflow, can guide the researcher toward a more effective base and reaction conditions. As the demand for structurally complex molecules in drug discovery and materials science continues to grow, a deep understanding of the fundamental principles governing these powerful cross-coupling reactions will remain an invaluable asset for the synthetic chemist.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-5-isobutoxyphenylboronic Acid in Novel Compound Synthesis

This compound is a versatile and strategically important building block for the synthesis of novel compounds, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of structural features—a boronic acid moiety for diverse coupling reactions, a fluorine atom to modulate physicochemical properties, and an isobutoxy group for steric and electronic influence—makes it a highly valuable precursor for generating libraries of complex molecules.

The fluorine substituent is of particular interest in drug discovery. Its incorporation into a molecule can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The isobutoxy group provides a bulky, lipophilic handle that can be used to probe steric pockets in protein binding sites and enhance solubility in organic media. Finally, the boronic acid functional group is a cornerstone of modern synthetic chemistry, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides detailed application notes and protocols for three key derivatization strategies for this compound:

  • Suzuki-Miyaura Cross-Coupling: For the synthesis of novel biaryl and heteroaryl compounds.

  • Chan-Lam Amination: For the formation of C-N bonds with a wide range of amines and N-heterocycles.

  • Oxidation to Phenols: For the facile synthesis of the corresponding 3-fluoro-5-isobutoxyphenol.

These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their synthetic endeavors.

Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The reaction of this compound with various aryl and heteroaryl halides provides access to a diverse range of novel structures with potential applications in medicinal chemistry and materials science.

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium catalysts are the cornerstone of Suzuki-Miyaura coupling. For an electron-rich boronic acid like this compound, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often preferred to promote the oxidative addition of the aryl halide and facilitate the reductive elimination of the product.[5] Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective and offer good stability.[6]

  • Base Selection: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5] The choice of base can significantly impact the reaction yield. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.

  • Solvent System: Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in the presence of a small amount of water, are commonly employed.[5] Water can aid in the dissolution of the base and facilitate the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

A Reactant Preparation (Flask with stir bar) - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base B Degassing (Evacuate and backfill with inert gas, e.g., Argon, 3x) A->B C Solvent Addition (Degassed solvent via syringe) B->C D Reaction (Heat to 80-110 °C with vigorous stirring) C->D E Monitoring (TLC or LC-MS) D->E F Work-up (Cool, dilute with organic solvent, wash with water and brine) E->F G Purification (Dry organic layer, concentrate, and purify by column chromatography) F->G H Product (Novel Biaryl Compound) G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Novel Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands for efficient coupling of challenging substrates.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively activate the boronic acid.[5]
Solvent 1,4-Dioxane/Water or Toluene/WaterAprotic polar solvents with water to aid in base dissolution.[5]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Part 2: Chan-Lam Amination for C-N Bond Formation

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that provides a powerful method for the formation of carbon-nitrogen bonds between arylboronic acids and a wide range of nitrogen-containing nucleophiles, including amines, amides, and N-heterocycles.[7][8] This reaction is particularly valuable as it often proceeds under milder conditions than traditional palladium-catalyzed aminations and can be performed in the presence of air.

Causality Behind Experimental Choices:
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst for Chan-Lam reactions.[7] It is inexpensive, readily available, and generally effective. Other copper sources such as copper(I) or copper(II) halides can also be employed.

  • Base: While some Chan-Lam reactions can proceed without a base, the addition of a mild base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base such as pyridine can be beneficial, particularly for less reactive amines.[7]

  • Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol, or acetonitrile being common choices. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Atmosphere: A key advantage of the Chan-Lam coupling is its tolerance to air, which often serves as the oxidant for the catalytic cycle.[7] However, for sensitive substrates or to minimize potential side reactions, conducting the reaction under an inert atmosphere can be advantageous.[7]

Experimental Workflow: Chan-Lam Amination

A Reactant Preparation (Reaction vessel with stir bar) - this compound - Amine or N-Heterocycle - Copper Catalyst - Base (optional) B Solvent Addition (Appropriate solvent) A->B C Reaction (Stir at room temperature to 65 °C) B->C D Monitoring (TLC or LC-MS) C->D E Work-up (Filter, dilute with organic solvent, wash with aqueous solution) D->E F Purification (Dry organic layer, concentrate, and purify by column chromatography) E->F G Product (N-Aryl Compound) F->G

Caption: General workflow for Chan-Lam amination.

Detailed Protocol: N-Arylation of an N-Heterocycle

This protocol provides a general procedure for the N-arylation of an N-heterocycle (e.g., imidazole) with this compound.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol

  • Pyridine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), imidazole (1.2 equiv.), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Add methanol and a small amount of pyridine (e.g., 10% v/v of methanol).

  • Stir the reaction mixture at room temperature or gently heat to 50-65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated heterocycle.

ParameterRecommended ConditionRationale
Copper Catalyst Cu(OAc)₂Readily available, inexpensive, and generally effective.[7]
Base Cs₂CO₃ or PyridineMild bases that can facilitate the reaction without promoting side reactions.[7]
Solvent Methanol, Acetonitrile, or DCMPolar solvents that facilitate the dissolution of reactants.
Temperature Room Temperature to 65 °CMild conditions are often sufficient for the reaction to proceed.

Part 3: Oxidation to 3-Fluoro-5-isobutoxyphenol

The oxidation of arylboronic acids to the corresponding phenols is a valuable transformation that provides a straightforward route to substituted phenolic compounds. This reaction is often referred to as an ipso-hydroxylation. For this compound, this provides direct access to 3-fluoro-5-isobutoxyphenol, a potentially valuable intermediate for further derivatization.

Causality Behind Experimental Choices:
  • Oxidant: A variety of oxidizing agents can be used for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice. Sodium perborate (NaBO₃) is another effective and mild oxidant that can be used in aqueous or even solvent-free conditions.[5]

  • Solvent: The choice of solvent depends on the oxidant. For hydrogen peroxide, a mixture of an organic solvent like THF or ethanol and water is typically used. With sodium perborate, the reaction can be performed in water or even in the solid state.[5]

  • Reaction Conditions: These oxidations are often rapid and can be performed at room temperature, making them highly practical and scalable.

Experimental Workflow: Oxidation of Boronic Acid to Phenol

A Reactant Preparation (Flask with stir bar) - this compound - Solvent B Oxidant Addition (Slow addition of oxidant, e.g., H₂O₂) A->B C Reaction (Stir at room temperature) B->C D Monitoring (TLC or LC-MS) C->D E Work-up (Quench excess oxidant, extract with organic solvent, wash) D->E F Purification (Dry organic layer, concentrate, and purify by column chromatography) E->F G Product (3-Fluoro-5-isobutoxyphenol) F->G

Caption: General workflow for the oxidation of a boronic acid to a phenol.

Detailed Protocol: Synthesis of 3-Fluoro-5-isobutoxyphenol

This protocol describes the oxidation of this compound to the corresponding phenol using hydrogen peroxide.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Sodium thiosulfate (aqueous solution)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-5-isobutoxyphenol.

ParameterRecommended ConditionRationale
Oxidant Hydrogen Peroxide (30% aq.)Effective, inexpensive, and environmentally benign.
Solvent THF/WaterGood solvent for both the boronic acid and the oxidant.
Temperature 0 °C to Room TemperatureMild conditions that prevent decomposition of the product.
Work-up Quenching with Na₂S₂O₃Safely neutralizes any unreacted hydrogen peroxide.

Applications of Novel Derivatives

The derivatization of this compound opens the door to a vast chemical space with significant potential in various fields:

  • Medicinal Chemistry: The resulting biaryl, N-aryl, and phenolic compounds can be screened for a wide range of biological activities. The presence of the fluoro and isobutoxy groups can lead to compounds with improved pharmacokinetic profiles and enhanced potency against various drug targets.[1][2][3] For instance, fluorinated biphenyls are found in a number of approved drugs and clinical candidates.[9]

  • Materials Science: Biaryl compounds are known for their applications in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of the derivatives of this compound could lead to materials with unique photophysical or electronic properties.

  • Agrochemicals: The structural motifs accessible through these derivatization reactions are also prevalent in modern agrochemicals. The new compounds could be screened for herbicidal, fungicidal, or insecticidal activity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel compounds. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling, Chan-Lam amination, and oxidation provide a solid foundation for researchers to explore the chemical space accessible from this unique starting material. The strategic combination of its functional groups makes it an invaluable tool in the quest for new molecules with enhanced properties for applications in medicine, materials, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling of 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-5-isobutoxyphenylboronic acid. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize the formation of the undesired homocoupling byproduct, 5,5'-diisobutoxy-3,3'-difluoro-1,1'-biphenyl.

The unique structure of this compound, featuring both a moderately electron-withdrawing fluorine atom and a bulky, electron-donating isobutoxy group, presents specific challenges. While robust, this substrate's propensity for homocoupling can lead to reduced yields of the desired cross-coupled product and complex purification steps. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to overcome these hurdles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding homocoupling.

Q1: What is boronic acid homocoupling?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl compound. This process is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[1][2][3]

Q2: Why is this compound particularly susceptible to this side reaction?

A2: This boronic acid possesses an electron-rich aromatic ring due to the isobutoxy group, which can increase its reactivity. While electron-rich arylboronic acids are generally excellent coupling partners, this heightened reactivity can also make them more prone to side reactions like homocoupling and protodeboronation under non-optimized conditions.[4]

Q3: My LC-MS analysis shows a major peak corresponding to the homocoupled dimer. What is the most likely cause?

A3: The most frequent cause of excessive homocoupling is the presence of oxygen in the reaction mixture.[5][6][7] Oxygen can react with the active Pd(0) catalyst to form palladium peroxo complexes, which are known to actively promote the homocoupling pathway.[6][7] Another significant factor is the use of a Pd(II) precatalyst without conditions that ensure its rapid and efficient reduction to the active Pd(0) state.[1][2]

Q4: Can I just use my standard, general-purpose Suzuki-Miyaura conditions?

A4: It is not recommended. General-purpose conditions may not be optimized to suppress the homocoupling of a reactive, sterically-hindered boronic acid like this one. A tailored approach considering the catalyst, ligand, base, and solvent is crucial for achieving high yields of the desired cross-coupled product.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving specific experimental issues.

Problem: I've performed rigorous degassing, but homocoupling levels are still unacceptably high (>10%). What is my next step?

Solution: Re-evaluate Your Catalyst and Ligand System.

The choice of palladium source and, more importantly, the phosphine ligand, is the most critical parameter to control after ensuring an inert atmosphere. The ligand dictates the stability and reactivity of the palladium center, directly influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.

  • Causality: The catalytic cycle's final step, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands accelerate this step.[8] A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, reducing the opportunity for side reactions. For sterically demanding substrates like this, ligands from the Buchwald family are industry standards.

  • Recommendation: Switch to a modern, bulky, electron-rich phosphine ligand. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) or dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) are excellent starting points.[9] These ligands promote rapid reductive elimination, outcompeting the homocoupling pathway.

  • Palladium Source: Use a precatalyst that allows for clean and efficient generation of the active Pd(0) species. Buchwald G3 or G4 precatalysts are designed for this purpose and are often superior to using simple salts like Pd(OAc)₂ with a separate ligand, as the latter can lead to higher concentrations of ligandless Pd(II) that promote homocoupling.[1][2]

Problem: I've switched to an advanced catalyst system (e.g., SPhos-Pd-G3), but homocoupling persists. How do my base and solvent choices factor in?

Solution: Optimize Your Base and Solvent Combination.

The base and solvent are not merely reaction media; they are active participants in the catalytic cycle, particularly in the crucial transmetalation step.

  • Base Selection & Causality: The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for transmetalation.[10][11] However, an overly strong or poorly soluble base can lead to side reactions.

    • Inorganic Bases: Mild-to-moderate strength inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective and generally does not promote side reactions as aggressively as stronger bases like alkoxides.[12] Cesium carbonate (Cs₂CO₃) is also a reliable option.

    • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in high concentrations, especially in protic solvents, can promote protodeboronation (replacement of the boronic acid group with hydrogen), which depletes the nucleophile and can complicate the reaction profile.[3]

  • Solvent Selection & Causality: The solvent must solubilize all components and remain stable. The presence of water can be beneficial but must be controlled.

    • Aprotic Ethereal Solvents: A mixture of 1,4-dioxane and water (typically in ratios from 4:1 to 10:1) is a robust and widely used system.[9] The water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Anhydrous Conditions: For particularly sensitive substrates, completely anhydrous conditions using solvents like toluene or CPME with a soluble organic base (e.g., K₃PO₄ with a phase-transfer catalyst) can be explored, though this is often not necessary with the right catalyst system.

Problem: My reaction is clean, but the conversion is slow, leading to long reaction times and some eventual byproduct formation. What should I adjust?

Solution: Optimize Reaction Temperature and Concentration.

Reaction kinetics play a vital role. A reaction that is too slow may allow for catalyst degradation or the gradual accumulation of byproducts from slower, competing pathways.

  • Temperature: While higher temperatures increase reaction rates, excessive heat can also accelerate catalyst decomposition and side reactions like dehalogenation or homocoupling.[13][14] For this substrate, a temperature range of 80-100 °C is a good starting point. Monitor the reaction by TLC or LC-MS; if the desired product forms cleanly but slowly, a modest increase in temperature (e.g., from 80 °C to 90 °C) may be beneficial.

  • Concentration: A very dilute reaction can slow down the desired bimolecular coupling steps. A typical starting concentration is around 0.1 M with respect to the limiting reagent. If kinetics are slow, increasing the concentration to 0.2-0.3 M can sometimes improve the rate of the desired transformation.

Part 3: Recommended Protocols & Methodologies

Optimized Protocol for Minimizing Homocoupling

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • SPhos-Pd-G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos-Pd-G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by water via syringe to achieve a desired solvent ratio (e.g., 5:1 dioxane:water) and a final concentration of ~0.1 M with respect to the aryl bromide.

  • Degassing (Critical Step): While maintaining a positive inert gas pressure, bubble the inert gas through the reaction mixture via a long needle for 15-20 minutes to ensure thorough deoxygenation.[2][13]

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions

The following table illustrates the expected impact of key variables on the ratio of desired product to the homocoupled byproduct.

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Catalyst Pd(OAc)₂ / PPh₃SPhos-Pd-G3Condition B significantly reduces homocoupling by accelerating reductive elimination.
Atmosphere Nitrogen blanket onlySubsurface N₂ spargingSparging is far more effective at removing dissolved oxygen, a key driver of homocoupling.[2]
Base NaOH (aq)K₃PO₄ (powder)K₃PO₄ is less harsh and minimizes protodeboronation and other base-mediated side reactions.[12]
Temperature 110 °C90 °CLowering the temperature can reduce the rate of catalyst decomposition and side reactions without significantly slowing the desired coupling with an active catalyst.
Yield (Cross-Coupled) 40-60%>85%Optimized conditions maximize the formation of the desired product.
Homocoupling % 15-30%<5%Optimized conditions suppress the undesired homocoupling pathway.

Part 4: Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to troubleshooting.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex TM_Complex->Pd0 TM_Complex->Pd0 Product Ar¹-Ar² (Desired Product) TM_Complex->Product Reductive Elimination Boronic Ar²B(OH)₂ + Base Boronic->TM_Complex Halide Ar¹-X Halide->OA_Complex Oxidative Addition

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

The desired pathway involves the Pd(0) catalyst. However, the presence of Pd(II) and oxygen opens up a competing pathway for homocoupling.

Homocoupling_Pathway Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo O2 O₂ (Oxygen) O2->Peroxo Intermediate [Ar-Pd(II)-Ar] Intermediate Peroxo->Intermediate Reaction with 2x Boronic Acid Boronic1 ArB(OH)₂ Boronic1->Intermediate Boronic2 ArB(OH)₂ Boronic2->Intermediate Dimer Ar-Ar (Homocoupling Product) Intermediate->Dimer Reductive Elimination

Caption: Oxygen-mediated pathway for boronic acid homocoupling.

Troubleshooting Workflow

Use this decision tree to guide your optimization process.

Troubleshooting_Workflow Start High Homocoupling Observed (>5%) Check_Inert Is reaction rigorously degassed (sparging)? Start->Check_Inert Degas Implement subsurface N₂/Ar sparging for 20 min Check_Inert->Degas No Check_Catalyst Using bulky, e⁻-rich ligand (e.g., SPhos, XPhos)? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Catalyst Switch to SPhos/XPhos and a G3/G4 precatalyst Check_Catalyst->Change_Catalyst No Check_Base Is base K₃PO₄ or Cs₂CO₃? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Switch to K₃PO₄ Check_Base->Change_Base No Check_Temp Is temp ≤ 100 °C? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Lower temperature to 80-90 °C Check_Temp->Lower_Temp No Success Problem Solved Check_Temp->Success Yes Lower_Temp->Success

Caption: A decision-tree workflow for troubleshooting homocoupling.

References

Technical Support Center: Purification of Reaction Products from 3-Fluoro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-5-isobutoxyphenylboronic acid. Our focus is on addressing the common purification challenges encountered after its use in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to ensure the isolation of highly pure target compounds.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification of your reaction products.

Issue 1: High Levels of Residual Palladium Catalyst in the Final Product

Question: After my Suzuki-Miyaura coupling reaction using this compound, my final product is contaminated with palladium, which is unacceptable for our downstream applications. Standard aqueous workup and filtration are not removing it completely. What is causing this, and what is the best removal strategy?

Answer:

Root Cause Analysis: Residual palladium is a frequent and critical issue, especially in pharmaceutical synthesis where metal limits are strictly regulated. Homogeneous palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, and their degradation products can remain soluble in the organic phase after the reaction. Simple filtration is only effective for heterogeneous catalysts like Pd/C.[1] The challenge is compounded if your target molecule contains functional groups (like amines or pyridines) that can act as ligands and form stable, soluble complexes with palladium, making it difficult to separate.[1]

Recommended Solutions: The choice of method depends on the scale of your reaction, the nature of your product, and the level of palladium contamination you can tolerate.

Method 1: Filtration through Celite (Baseline Method) This is the simplest first step, primarily for removing insoluble palladium species.[2][3]

  • Protocol:

    • After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene).

    • Prepare a short plug of Celite (2-3 cm) in a fritted funnel or Hirsch funnel over a filter flask.

    • Pass the diluted reaction mixture through the Celite pad.

    • Wash the pad thoroughly with additional solvent to ensure complete recovery of your product.[4]

    • Combine the filtrates for further purification.

Method 2: Adsorption using Activated Carbon A cost-effective method for scavenging soluble palladium species.

  • Protocol:

    • Dissolve the crude product in an appropriate solvent.

    • Add activated carbon (typically 5-10% by weight relative to the crude product).[1]

    • Stir the suspension at room temperature or with gentle warming (40–50 °C) for 1-4 hours.

    • Filter the mixture through a pad of Celite to remove the carbon fines.[1]

    • Wash the carbon cake with fresh solvent and concentrate the combined filtrates.

Method 3: High-Affinity Scavengers (Most Effective) For stringent palladium removal, solid-supported scavengers are the industry standard. These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][5]

  • Protocol:

    • Dissolve the crude product in a suitable solvent.

    • Add the scavenger resin (e.g., thiol-functionalized silica gel) as recommended by the manufacturer.

    • Stir the mixture, sometimes with gentle heating, for several hours to overnight.

    • Filter off the resin and wash it with fresh solvent.

    • Concentrate the combined filtrates to obtain the purified product.

Data Summary: Comparison of Palladium Removal Techniques

MethodTarget Palladium SpeciesAdvantagesDisadvantages
Filtration through Celite Insoluble/Precipitated PdFast, simple, inexpensive.[2][3]Ineffective for soluble Pd complexes.[2]
Activated Carbon Soluble and Insoluble PdCost-effective, readily available.[6]Can adsorb the desired product, leading to yield loss.[1]
Scavenger Resins Soluble Pd ComplexesHighly efficient and selective, leading to very low ppm levels.[5]Higher cost, may require longer treatment times.

Experimental Workflow: Palladium Removal Strategy

G start Crude Reaction Mixture celite Filter through Celite Plug start->celite analysis1 Analyze Pd Content (e.g., ICP-MS) celite->analysis1 decision1 Pd > Limit? analysis1->decision1 scavenger Treat with Scavenger Resin (e.g., Thiol-Silica) decision1->scavenger Yes carbon Alternative: Treat with Activated Carbon decision1->carbon Alt. end Purified Product (Low Pd) decision1->end No filter_scavenger Filter to Remove Scavenger/Carbon scavenger->filter_scavenger carbon->filter_scavenger analysis2 Analyze Pd Content filter_scavenger->analysis2 decision2 Pd > Limit? analysis2->decision2 decision2->end No reprocess Re-process or Choose Alternative Scavenger decision2->reprocess Yes

Caption: Decision workflow for palladium catalyst removal.

Issue 2: Co-elution of Desired Product with Boronic Acid Homocoupling Byproduct

Question: My primary impurity is a biphenyl compound that appears to be the homocoupling product of this compound. It has a very similar polarity to my desired product, making separation by column chromatography extremely difficult. How can I resolve this?

Answer:

Root Cause Analysis: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura coupling.[7] It is often promoted by the presence of oxygen, which can lead to oxidative homocoupling mediated by the palladium catalyst.[7][8] The resulting symmetrical biaryl, 3,3'-difluoro-5,5'-diisobutoxy-1,1'-biphenyl, can be challenging to separate from the desired unsymmetrical biaryl product due to their similar polarities and physical properties.[9]

Preventative Measures: The best strategy is to minimize the formation of this byproduct in the first place.

  • Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture (solvents and reagents) is thoroughly degassed using methods like argon sparging or freeze-pump-thaw cycles to remove dissolved oxygen.[8]

Purification Strategies:

1. Optimized Flash Column Chromatography: While challenging, separation is often achievable with a carefully optimized chromatography system.

  • Protocol:

    • Solvent System Selection: Use a shallow gradient with a low-polarity solvent system. Hexane/Ethyl Acetate or Cyclohexane/Dichloromethane are common starting points.[4][10] Perform extensive TLC analysis with different solvent ratios to maximize the separation (ΔRf).

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often results in better resolution than wet loading.[10]

    • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation.

2. Recrystallization: If chromatography fails or is impractical for large scales, recrystallization is a powerful alternative. The key is finding a solvent system where the desired product and the homocoupling impurity have significantly different solubilities.

  • Protocol:

    • Solvent Screening: Test the solubility of your crude mixture in a range of solvents at both room temperature and elevated temperatures. Ideal systems often involve a "good" solvent in which the compound is soluble when hot, and a "poor" solvent (or "anti-solvent") in which it is insoluble when cold. Common pairs for biaryl compounds include ethanol/water, methanol/hexanes, or toluene/heptane.[11][12]

    • Procedure:

      • Dissolve the crude solid in the minimum amount of the "good" solvent at its boiling point.

      • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the saturation point).

      • Add a few more drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

General Purification Workflow

G start Reaction Completion workup Aqueous Workup (e.g., H₂O, Brine) start->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extraction->dry crude Crude Product dry->crude purification_decision Purity Check (TLC/LCMS) crude->purification_decision chromatography Flash Column Chromatography purification_decision->chromatography Impurities Present final_product Pure Product purification_decision->final_product Product is Pure recrystallization Recrystallization chromatography->recrystallization Impurities Remain chromatography->final_product Product is Pure recrystallization->final_product

Caption: General post-reaction purification workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound to ensure its quality? A: Boronic acids require careful handling to prevent degradation. The primary degradation pathways are dehydration to form cyclic boroxine anhydrides and protodeboronation.[7][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[14] This minimizes exposure to moisture, which can promote both boroxine formation and hydrolysis.

  • Handling: When weighing and dispensing the reagent, do so in a dry environment and minimize its exposure to ambient air. Use it promptly after opening the container.

Q2: During my aqueous workup, I seem to lose a significant amount of my boronic acid starting material. What is happening? A: You are likely observing protodeboronation, which is the cleavage of the C-B bond by a proton source, converting the boronic acid back to the corresponding arene (1-fluoro-3-isobutoxybenzene).[13] This hydrolysis can be accelerated under certain conditions, particularly with prolonged exposure to acidic or sometimes basic aqueous solutions.[15][16]

  • Mitigation Strategy: To minimize this, perform your aqueous workup efficiently and without unnecessary delays. Use a biphasic system and separate the layers promptly. Ensure the pH of the aqueous phase is controlled, often a neutral or slightly basic wash is sufficient to remove inorganic salts without aggressively degrading the boronic acid.

Q3: Can I use the pinacol ester derivative of this compound instead? What are the purification implications? A: Yes, using the corresponding boronate ester (e.g., the pinacol ester) is a very common and effective strategy. Boronate esters are generally more stable to storage, air, and chromatography than their corresponding boronic acids.[15][17]

  • Purification Advantages: They are less polar and often easier to purify by standard silica gel chromatography. They are also less prone to protodeboronation during workup.[13]

  • Reaction Considerations: While some Suzuki-Miyaura conditions can use boronate esters directly, the reaction mechanism typically involves the in-situ hydrolysis of the ester back to the boronic acid for the transmetalation step to occur.[13] This means water is often a necessary component of the reaction mixture.

References

impact of water on 3-Fluoro-5-isobutoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Impact of Water in Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Fluoro-5-isobutoxyphenylboronic acid (CAS No. 850589-57-0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how common variables can influence your reaction outcomes. This guide focuses specifically on one of the most critical and often misunderstood variables: water .

While arylboronic acids are indispensable reagents in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, their stability and reactivity are profoundly affected by the reaction environment. Water, whether intentionally added as a co-solvent or present as a contaminant, plays a dual role that can either facilitate your desired transformation or lead to significant yield loss through decomposition. This guide will help you navigate this complexity, troubleshoot common issues, and optimize your experimental success.

Troubleshooting Guide: Water-Related Reaction Failures

This section addresses specific experimental problems in a question-and-answer format, linking them directly to the influence of water and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. How could water be the culprit?

A1: The most probable cause is protodeboronation, an undesired side reaction that cleaves the C–B bond, replacing the boronic acid group with a hydrogen atom. Water is a primary proton source for this decomposition pathway, especially under the basic conditions typical of Suzuki couplings. [1][2]

Detailed Analysis & Solutions:

  • The Problem: Protodeboronation converts your valuable this compound into 1-fluoro-3-isobutoxybenzene, an inert byproduct that will not participate in the cross-coupling, thereby reducing your potential yield. This process is often accelerated by the bases used to activate the boronic acid for the catalytic cycle.[3][4]

  • Diagnostic Check:

    • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to look for the mass of the protodeboronated byproduct (1-fluoro-3-isobutoxybenzene, C₁₀H₁₃FO, MW: 168.21 g/mol ).

    • ¹H NMR Spectroscopy: Look for the disappearance of the boronic acid signals and the appearance of a new aromatic multiplet corresponding to the byproduct.

  • Strategic Solutions: Your goal is to find the "sweet spot" where water facilitates the reaction without causing excessive decomposition.

Solution Detailed Protocol & Rationale
1. Optimize Water Content While some Suzuki protocols are anhydrous, many benefit from a small, controlled amount of water to solubilize the inorganic base (e.g., K₂CO₃, K₃PO₄).[5] Action: Instead of using "anhydrous" solvents that may contain trace water, or arbitrarily adding water, screen specific solvent/water ratios. Start with a rigorously degassed mixture like Toluene/H₂O (10:1) or Dioxane/H₂O (4:1).[5] This ensures the base is active while limiting the excess proton source.
2. Select a Milder, Less Hygroscopic Base Strong bases in highly aqueous environments can accelerate protodeboronation.[6] Action: Switch from strong bases like NaOH or KOH to milder alternatives such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These bases are effective but can be less aggressive in promoting the side reaction.
3. Rigorous Reagent & Solvent Preparation Adventitious water from improperly dried solvents, reagents, or glassware is a common source of inconsistency. Action: Use freshly distilled, anhydrous, and degassed solvents.[1] Dry your base (e.g., K₂CO₃) in an oven before use. Flame-dry all glassware under vacuum and assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
4. Use a Boronic Ester Pro-drug If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more resistant to premature decomposition and slowly hydrolyze in situ to release the active boronic acid.[3][7]
Q2: I am observing significant homocoupling of my boronic acid. Can water influence this?

A2: Yes, indirectly. While the primary cause of homocoupling is often related to the presence of oxygen or Pd(II) species, the reaction conditions, including the solvent system, play a role. [8]

Detailed Analysis & Solutions:

  • The Problem: Homocoupling produces a symmetrical biaryl byproduct (in this case, 3,3'-difluoro-5,5'-diisobutoxy-1,1'-biphenyl), consuming two molecules of your boronic acid. This side reaction is often promoted by oxygen, which can interfere with the palladium catalytic cycle.[8]

  • Connection to Water: The use of aqueous solvent systems makes rigorous degassing absolutely critical. Oxygen has higher solubility in some organic solvents compared to water, but its presence in either phase can be detrimental.

  • Strategic Solutions:

    • Thorough Degassing: When using aqueous media, degassing is paramount. Before adding your catalyst, bubble argon or nitrogen through the solvent mixture for at least 15-20 minutes to displace dissolved oxygen.[9]

    • Catalyst Choice: Use a high-quality Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that reliably reduces to Pd(0) in situ. Ensure the catalyst has not been improperly stored and exposed to air.

Q3: My reaction is very sensitive to pH. How does this relate to water and boronic acid stability?

A3: The stability of arylboronic acids is highly pH-dependent. [10][11] Protodeboronation rates can increase significantly in both strongly acidic and strongly basic aqueous environments.[4][12][13]

Detailed Analysis & Solutions:

  • The Mechanism:

    • Under Basic Conditions (pH > 13): Water facilitates the formation of the more reactive arylboronate anion [ArB(OH)₃]⁻. While this species is necessary for transmetalation, it is also more susceptible to protodeboronation, where water acts as the proton donor.[4][6]

    • Under Acidic Conditions: Acid-promoted protodeboronation can also occur, proceeding through a four-membered ring transition state with a proton source.[12][14]

  • Strategic Solutions:

    • Buffer the Reaction: If your reaction conditions are sensitive, consider using a buffered base system like K₃PO₄, which can maintain a more controlled pH range compared to strong hydroxides.

    • Monitor pH: For process development, monitoring the pH of the aqueous phase throughout the reaction can provide critical insights into stability and reaction kinetics.[15]

Visualizing the Problem: Competing Reaction Pathways

The diagram below illustrates the critical choice point in a Suzuki-Miyaura reaction. The desired catalytic cycle leads to product formation, while the water-induced protodeboronation pathway leads to an inert byproduct and yield loss.

competing_pathways reagent reagent intermediate intermediate product_node product_node byproduct_node byproduct_node condition condition ArBOX This compound (Ar-B(OH)₂) Pd_Cycle Pd(0) Catalytic Cycle (Transmetalation) ArBOX->Pd_Cycle Desired Pathway: Suzuki-Miyaura Coupling H2O H₂O / Base ArBOX->H2O Undesired Pathway: Protodeboronation ArH Byproduct: 1-Fluoro-3-isobutoxybenzene (Ar-H) Product Desired Cross-Coupled Product (Ar-Ar') Pd_Cycle->Product H2O->ArH Pd_Catalyst Pd(0) Catalyst + Aryl Halide (Ar'-X) Pd_Catalyst->Pd_Cycle troubleshooting_workflow start_node start_node check_node check_node action_node action_node result_node result_node start Start: Low Product Yield check_crude Analyze Crude LC-MS: Protodeboronation Byproduct Present? start->check_crude check_reagents Reagents & Solvents Rigorously Anhydrous & Degassed? check_crude->check_reagents No action_rescreen Optimize H₂O ratio (e.g., 10:1 Toluene/H₂O). Use fresh, anhydrous, degassed solvents. check_crude->action_rescreen Yes check_base Base too harsh? (e.g., NaOH, KOH) check_reagents->check_base Yes action_dry Use freshly opened or distilled/dried solvents. Dry base in oven. Flame-dry glassware. check_reagents->action_dry No action_base Switch to milder base (K₃PO₄, Cs₂CO₃, KF) check_base->action_base Yes end_success Yield Improved check_base->end_success No action_rescreen->action_base action_protect If problem persists, convert to Pinacol or MIDA boronate ester action_base->action_protect action_protect->end_success action_dry->end_success

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of using 3-Fluoro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction efficiency by understanding the critical role of ligand selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying scientific principles behind our recommendations.

Q1: I'm observing low to no conversion of my this compound. What are the primary factors to investigate?

A1: Low or nonexistent conversion in a Suzuki-Miyaura coupling involving a sterically encumbered and electronically modified substrate like this compound often points to a few key areas. The electronic and steric profile of this boronic acid—with an electron-withdrawing fluorine and a bulky isobutoxy group—presents specific challenges to the catalytic cycle.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Catalyst and Ligand Selection (The Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates.[2] The success of your reaction hinges on the choice of a ligand that can promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

    • Rationale: The ligand stabilizes the palladium center, influences its reactivity, and can accelerate sluggish steps in the catalytic cycle. For a substrate like this compound, the steric bulk of the isobutoxy group can impede the approach of the coupling partners to the metal center.

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition.[2] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[2]

  • Base Selection: The choice and strength of the base are critical for the activation of the boronic acid to facilitate transmetalation.[4]

    • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] A base that is too weak may not be sufficient to activate the boronic acid, while an overly strong base can lead to side reactions.

    • Recommendation: For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][5]

  • Solvent and Temperature: The reaction solvent must be able to dissolve all components and remain stable at the required temperature.

    • Rationale: The solvent influences the solubility of the reactants and the catalyst, and it can also affect the rate of the reaction. Many Suzuki-Miyaura reactions benefit from the presence of a small amount of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species.[6][7]

    • Recommendation: A common and effective solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water.[6][8] If you are observing low conversion, increasing the reaction temperature may be necessary to overcome the activation energy barrier, especially with challenging substrates.

Q2: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1] This side reaction consumes your starting material and complicates purification.

Troubleshooting Steps & Scientific Rationale:

  • Ensure Rigorous Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and can also deactivate the palladium catalyst.[1]

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to Pd(II), rendering it inactive for the primary catalytic cycle. It can also directly mediate the dimerization of the boronic acid.

    • Recommendation: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[1] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst Choice: Some palladium sources and ligands are more prone to promoting homocoupling.

    • Recommendation: If homocoupling is a persistent issue, consider screening different palladium precatalysts and ligands. Precatalysts are often more stable and can lead to a more controlled initiation of the catalytic cycle.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: I suspect protodeboronation is occurring, leading to the formation of 1-fluoro-3-isobutoxybenzene. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, particularly in the presence of a strong base and water.[2][7]

Troubleshooting Steps & Scientific Rationale:

  • Anhydrous Conditions: If feasible, running the reaction under anhydrous conditions can minimize protodeboronation. However, be aware that water is often necessary for the activity of certain bases.[2]

    • Recommendation: If you opt for anhydrous conditions, ensure your solvent and reagents are thoroughly dried. You may need to use a non-aqueous base.

  • Choice of Boronic Ester: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[9]

    • Recommendation: Consider converting your this compound to its pinacol ester derivative before the coupling reaction.

  • Base Selection: The choice of base can influence the rate of protodeboronation.

    • Recommendation: Experiment with different bases. In some cases, a weaker base or a fluoride source like cesium fluoride (CsF) can be effective.

Ligand Selection Guide for this compound

The choice of ligand is paramount for a successful Suzuki-Miyaura coupling with a challenging substrate. The table below summarizes the characteristics of different ligand classes and their suitability for this specific application.

Ligand ClassRepresentative ExamplesKey CharacteristicsSuitability for this compound
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃ is a classic ligand but often ineffective for hindered substrates. P(t-Bu)₃ is more electron-rich and bulky, offering better performance.[10][11]PPh₃ is generally not recommended. P(t-Bu)₃ may show some success but can be outperformed by more specialized ligands.
Biaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, designed to promote oxidative addition and reductive elimination.[2][3]Highly Recommended. These are often the ligands of choice for sterically hindered and electron-deficient aryl chlorides and bromides.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPrStrong σ-donors that form very stable complexes with palladium. They are excellent for cross-coupling reactions involving challenging substrates.[12][13][14]Highly Recommended. NHC ligands are a powerful alternative to phosphines and can offer superior performance in certain cases.
Bidentate Phosphines dppf, XantphosForm stable chelate complexes with palladium. The bite angle of the ligand can influence the rate of reductive elimination.May be effective, but monodentate bulky ligands often provide better results for sterically hindered substrates by facilitating the formation of the active monoligated palladium species.[15]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Reagent Addition: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in degassed solvent (e.g., dioxane). Add this solution to the reaction vial via syringe.

  • Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1][11]

Protocol 2: Preparation of the Boronic Acid Pinacol Ester
  • Dissolution: In a flask with a stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.

  • Drying: Add a drying agent like anhydrous magnesium sulfate and stir for 30 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation (Ar'B(OR)₃⁻) PdII_1->Transmetal Ar'B(OH)₂ + Base PdII_2 Ar-Pd(II)L₂-Ar' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base) Inert Establish Inert Atmosphere (Purge with Ar or N₂) Start->Inert Add_Catalyst Add Pd Catalyst & Ligand in Degassed Solvent Inert->Add_Catalyst React Heat and Stir Reaction Mixture Add_Catalyst->React Monitor Monitor Progress (TLC, GC-MS, LC-MS) React->Monitor Workup Reaction Workup (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 3-Fluo-ro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, practical solutions for managing steric hindrance and other common challenges encountered when using 3-Fluoro-5-isobutoxyphenylboronic acid in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: Understanding the Reagent

This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a meta-fluoro group and a bulky meta-isobutoxy group, presents specific challenges related to steric hindrance. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can be beneficial for transmetalation.[1][2] However, the ortho- and meta-substituents can sterically impede the approach of coupling partners and catalysts, often leading to lower reaction yields and slower reaction rates.[3][4] This guide provides troubleshooting strategies and optimized protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling with a Bulky Aryl Halide

Question: I am attempting to couple this compound with a di-ortho-substituted aryl bromide, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: Low yields in sterically demanding Suzuki-Miyaura couplings are a common challenge.[4] The issue typically stems from one or more of the following factors: an inefficient catalyst system, suboptimal reaction conditions, or degradation of the boronic acid.

Root Causes & Corrective Actions:

  • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ often fail in sterically congested couplings.[5] The key is to use a catalyst system that promotes both rapid oxidative addition and facile reductive elimination.

    • Solution: Employ a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the hindered aryl halide.[5][6]

      • Recommended Catalyst/Ligand Combinations:

        • Buchwald-type ligands: XPhos, SPhos, or RuPhos are excellent choices for sterically hindered substrates.[3][7] They possess the necessary bulk and electron-donating properties to facilitate the catalytic cycle.

        • Precatalysts: Using a well-defined precatalyst like an XPhos Palladacycle (G3 or G4) ensures the efficient in situ generation of the active Pd(0) species.[8]

  • Suboptimal Base and Solvent Choice: The base plays a critical role in the transmetalation step, and its effectiveness is highly dependent on the solvent.[9][10]

    • Solution: For sterically hindered couplings, stronger, non-nucleophilic bases are often required.

      • Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][9]

      • Solvents: Aprotic polar solvents are preferred. A mixture of dioxane and water (e.g., 10:1) is a common choice, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[8][11] Anhydrous solvents like toluene or THF can also be effective, particularly with potassium phosphate.

  • Protodeboronation Side Reaction: Electron-deficient boronic acids, such as those with fluoro substituents, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12][13]

    • Solution: Minimize the presence of water and use milder reaction conditions if possible.

      • Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents and bases can mitigate this side reaction.[12]

      • Temperature Control: Running the reaction at the lowest effective temperature can also reduce the rate of protodeboronation.

ParameterStandard ConditionsRecommended for Hindered CouplingRationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 (1-2 mol%)Bulky ligand accelerates key catalytic steps.[5]
Ligand PPh₃XPhos, SPhos, RuPhosPromotes formation of active monoligated Pd(0).[7]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ (2-3 equiv.)Stronger bases facilitate transmetalation.[4][9]
Solvent Toluene, DMEDioxane/H₂O, THFAprotic polar solvents are generally effective.[8]
Temperature 80-110 °C60-100 °C (start lower)Minimizes side reactions like protodeboronation.[12]
Issue 2: Significant Homocoupling of the Boronic Acid

Question: My reaction is producing a significant amount of 5,5'-diisobutoxy-3,3'-difluorobiphenyl, the homocoupling product of my boronic acid. How can I prevent this?

Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[8] Oxygen can oxidize the Pd(0) catalyst and promote the unwanted side reaction.

Root Causes & Corrective Actions:

  • Oxygen Contamination: Inadequate degassing of solvents and insufficient inert atmosphere are the primary culprits.

    • Solution: Implement rigorous techniques to exclude oxygen.

      • Degassing: Degas the solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[12]

      • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Purge the reaction vessel by evacuating and backfilling with argon or nitrogen multiple times before adding reagents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluoro and isobutoxy groups on the reactivity of this compound?

A1: The two substituents have opposing electronic effects but synergistic steric effects.

  • Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boronic acid.[1] This can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, it also makes the boronic acid more susceptible to protodeboronation.[13]

  • Isobutoxy Group: This is a bulky, electron-donating group. Its steric bulk contributes significantly to the challenges in coupling this reagent with other sterically demanding partners.[3]

Q2: Can I convert this compound to a more stable derivative to improve reaction outcomes?

A2: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA boronate, can enhance its stability and reduce the rate of protodeboronation.[12] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and potential side reactions. Boronic acids are generally more reactive than their corresponding esters in Suzuki couplings.[14]

Q3: Are there alternatives to palladium catalysis for coupling this hindered boronic acid?

A3: While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel-based catalyst systems have emerged as a cost-effective and sometimes more reactive alternative for certain challenging couplings, including those with heteroaromatic substrates.[15][16] Additionally, for some transformations, organocopper reagents under palladium catalysis have shown success in forming C-C bonds at highly hindered centers.[17]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Aryl Bromide

This protocol is designed for the coupling of this compound with a di-ortho-substituted aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10-15 minutes. This is a critical step to prevent homocoupling.[8]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the sealed vial in a preheated heating block at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Suzuki_Cycle_Hindrance cluster_0 Catalytic Cycle cluster_1 Points of Steric Conflict Pd0 [Pd(0)L] OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII Hindrance_OA Steric clash between bulky ligand (L) and ortho-substituents on Ar-X OA->Hindrance_OA TM Transmetalation PdII->TM Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Hindrance_RE Steric repulsion between Ar and Ar' ortho-substituents hinders bond formation RE->Hindrance_RE

Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst System Optimal? (Bulky Ligand + Precatalyst) Start->Check_Catalyst Check_Conditions Are Base & Solvent Correct? (e.g., K₃PO₄ in Dioxane) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Switch to Bulky Ligand (XPhos, SPhos) & Modern Precatalyst Check_Catalyst->Optimize_Catalyst No Check_Purity Is Boronic Acid Degrading? (Protodeboronation/Homocoupling) Check_Conditions->Check_Purity Yes Optimize_Conditions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) & Aprotic Solvents Check_Conditions->Optimize_Conditions No Improve_Purity Use Fresh Reagent Ensure Rigorous Degassing Consider Boronate Ester Check_Purity->Improve_Purity Yes Success Improved Yield Check_Purity->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Improve_Purity->Success

Caption: Decision workflow for troubleshooting low-yielding Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-5-isobutoxyphenylboronic Acid and 3-Isobutoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of the reactivity of two closely related arylboronic acids: 3-Fluoro-5-isobutoxyphenylboronic acid and 3-isobutoxyphenylboronic acid . By examining the electronic effects of the fluorine substituent, we can elucidate the expected differences in their performance and provide a framework for rational selection in your synthetic endeavors.

The Decisive Role of Fluorine: An Electronic Perspective

The primary structural difference between the two subject compounds is the presence of a fluorine atom at the 3-position of the phenyl ring in this compound. This seemingly minor alteration has profound electronic consequences that directly impact the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). In the meta position, this inductive effect dominates over the weaker +M (mesomeric) effect. This net electron withdrawal increases the Lewis acidity of the boron center in this compound compared to its non-fluorinated counterpart.[1] This enhanced acidity is a key factor influencing the transmetalation step of the Suzuki-Miyaura reaction.

The transmetalation step, often the rate-determining step, involves the transfer of the aryl group from the boronic acid to the palladium catalyst.[2] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. A more Lewis acidic boronic acid, such as the fluorinated analogue, can be more readily activated, potentially leading to a faster and more efficient transmetalation.

G cluster_0 Electronic Effects on Boronic Acid This compound This compound Fluorine (-I Effect) Fluorine (-I Effect) This compound->Fluorine (-I Effect) 3-Isobutoxyphenylboronic acid 3-Isobutoxyphenylboronic acid Standard Lewis Acidity Standard Lewis Acidity 3-Isobutoxyphenylboronic acid->Standard Lewis Acidity Increased Lewis Acidity Increased Lewis Acidity Fluorine (-I Effect)->Increased Lewis Acidity

Caption: Electronic influence of the fluorine substituent.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Hypothesis

Below is an illustrative comparison of expected performance in a typical Suzuki-Miyaura coupling reaction. The data is hypothetical and intended to reflect the anticipated trends based on the electronic arguments discussed.

ParameterThis compound3-Isobutoxyphenylboronic acidRationale
Reaction Time Potentially ShorterStandardThe increased Lewis acidity of the fluorinated boronic acid is expected to accelerate the rate-determining transmetalation step.
Reaction Yield Potentially HigherGood to HighMore efficient transmetalation can lead to higher product yields and reduced formation of byproducts from side reactions like protodeboronation.
Optimal Base Weaker base may be sufficientStandard base (e.g., K₂CO₃, Cs₂CO₃)The enhanced acidity of the fluorinated compound may allow for the use of milder bases for activation, which can be advantageous for base-sensitive substrates.
Stability Generally GoodGoodBoth boronic acids are expected to have good bench-top stability.

Experimental Protocol: A Self-Validating System for Comparison

To empirically validate the hypothesized reactivity difference, the following standardized Suzuki-Miyaura cross-coupling protocol can be employed. This protocol is designed to be a self-validating system, allowing for a direct and objective comparison of the two boronic acids under identical conditions.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • 3-Isobutoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To two identical oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • To the first flask, add this compound (1.2 mmol, 1.2 equiv.).

  • To the second flask, add 3-isobutoxyphenylboronic acid (1.2 mmol, 1.2 equiv.).

  • Add the internal standard to each flask.

  • Evacuate and backfill each flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • To each flask, add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Place both flasks in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by GC or HPLC.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography to determine the isolated yields.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The presence of a fluorine atom at the 3-position of this compound is predicted to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to the non-fluorinated 3-isobutoxyphenylboronic acid. This is primarily attributed to the electron-withdrawing inductive effect of fluorine, which increases the Lewis acidity of the boron center and facilitates the crucial transmetalation step. Researchers and drug development professionals can leverage this enhanced reactivity to potentially achieve higher yields, shorter reaction times, and employ milder reaction conditions. For critical applications, a direct experimental comparison using a standardized protocol is recommended to quantify the performance difference for the specific substrates of interest.

References

A Comparative Guide to Ortho, Meta, and Para Isomers of Fluoroisobutoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the subtle yet profound impact of isomeric substitution on molecular properties cannot be overstated. Arylboronic acids, cornerstones of synthetic chemistry, exemplify this principle. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of fluoroisobutoxyphenylboronic acid, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals. Understanding the distinct characteristics of these positional isomers is paramount for their strategic application in novel molecular design.

Structural and Physicochemical Properties: A Tale of Three Isomers

The positioning of the fluorine and isobutoxy substituents on the phenylboronic acid scaffold dictates a cascade of electronic and steric effects, which in turn govern the molecule's physicochemical properties. These properties are critical determinants of a compound's behavior in both chemical reactions and biological systems.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a crucial parameter, influencing its reactivity and its ability to interact with biological targets. The interplay between the electron-withdrawing fluorine atom and the electron-donating, sterically bulky isobutoxy group creates a unique acidity profile for each isomer.

Generally, the introduction of a fluorine substituent to a phenylboronic acid increases its acidity.[1] This effect is most pronounced when the fluorine is in the ortho or meta position due to its strong inductive electron-withdrawing effect.[1] However, the presence of an ortho-isobutoxy group introduces significant steric hindrance around the boronic acid. This steric bulk can force the boronic acid group out of the plane of the aromatic ring, disrupting coplanarity and potentially decreasing acidity by sterically inhibiting the formation of the tetrahedral boronate ion.[2]

A study on (trifluoromethoxy)phenylboronic acids found that the ortho isomer was the least acidic, a phenomenon attributed to steric hindrance.[3] Conversely, for ortho-fluorophenylboronic acid, the increased acidity is explained by the formation of an intramolecular hydrogen bond between the fluorine and the boronic acid's hydroxyl group, which stabilizes the resulting boronate anion.[2][4] Given these opposing effects, the pKa of ortho-fluoroisobutoxyphenylboronic acid will be a delicate balance between the acidity-enhancing intramolecular hydrogen bonding with fluorine and the acidity-diminishing steric hindrance from the isobutoxy group.

For the meta and para isomers, steric hindrance is less of a factor. The acidity of the meta isomer is expected to be higher than that of the unsubstituted phenylboronic acid due to the inductive effect of the fluorine.[1] In the para position, the electron-donating resonance effect of the isobutoxy group will counteract the inductive effect of the fluorine, likely resulting in a pKa closer to that of the unsubstituted analogue.

Table 1: Predicted Physicochemical Properties of Fluoroisobutoxyphenylboronic Acid Isomers

PropertyOrtho IsomerMeta IsomerPara IsomerRationale
pKa Intermediate/LowestLowest (Most Acidic)Highest (Least Acidic)Complex interplay of steric hindrance from the isobutoxy group and intramolecular hydrogen bonding with the fluorine atom for the ortho isomer. Dominant inductive effect of fluorine in the meta position. Opposing inductive (F) and resonance (isobutoxy) effects in the para position.[2][3]
Solubility HighestIntermediateLowerStudies on isomeric isobutoxyphenylboronic acids have shown that the ortho isomer possesses significantly higher solubility in organic solvents. This can be attributed to the disruption of crystal packing by the ortho substituent.
Lipophilicity (logP) HighestIntermediateLowerThe intramolecular hydrogen bonding in the ortho isomer can mask polar groups, leading to increased lipophilicity. The more exposed polar groups in the meta and para isomers are expected to result in lower logP values.
Crystal Structure and Solid-State Properties

The solid-state arrangement of molecules, dictated by intermolecular forces, profoundly influences properties like solubility and melting point. For arylboronic acids, hydrogen-bonded dimers are a common structural motif in the solid state.[3]

The ortho-fluoroisobutoxyphenylboronic acid is likely to exhibit a distinct crystal packing due to the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group. This can disrupt the typical intermolecular hydrogen bonding network, potentially leading to a lower melting point and, as mentioned, higher solubility compared to the meta and para isomers. The crystal structure of the para isomer of isobutoxyphenylboronic acid has been determined, revealing a dimeric structure through hydrogen bonds. It is expected that the meta and para isomers of fluoroisobutoxyphenylboronic acid will also form such dimeric structures, leading to more ordered and less soluble crystalline forms.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key players.[5] The efficiency of this reaction is highly dependent on the electronic and steric properties of the boronic acid.

The general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling often follows the order: para > meta >> ortho.[6] This is particularly true when a bulky substituent is present in the ortho position, as it sterically hinders the approach of the palladium catalyst to the boron center, thereby impeding the crucial transmetalation step of the catalytic cycle.

For the fluoroisobutoxyphenylboronic acid isomers, the bulky isobutoxy group in the ortho position is expected to significantly decrease the reaction rate and yield in Suzuki-Miyaura couplings. The meta and para isomers, being less sterically encumbered, should exhibit higher reactivity. The electron-withdrawing nature of the fluorine atom can also influence the reaction, generally deactivating the boronic acid towards transmetalation. However, this electronic effect is often secondary to the pronounced steric effect of an ortho substituent.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically determine the relative reactivity of the isomers, a standardized Suzuki-Miyaura coupling experiment can be performed.

Diagram 1: Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_isomers Isomer Addition reagents Prepare three reaction vessels, each containing: - Aryl halide (e.g., 4-bromoanisole, 1.0 mmol) - Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) - Base (e.g., K2CO3, 2.0 mmol) - Solvent (e.g., Toluene/Water 4:1, 5 mL) ortho Add ortho-fluoroisobutoxyphenylboronic acid (1.2 mmol) to Vessel 1 reagents->ortho meta Add meta-fluoroisobutoxyphenylboronic acid (1.2 mmol) to Vessel 2 reagents->meta para Add para-fluoroisobutoxyphenylboronic acid (1.2 mmol) to Vessel 3 reagents->para reaction Heat all vessels at 100 °C under an inert atmosphere. Monitor reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8 hours). ortho->reaction meta->reaction para->reaction workup After 8 hours, cool reactions to room temperature. Perform aqueous workup and extract with an organic solvent. Dry the organic layer and concentrate in vacuo. reaction->workup analysis Analyze the crude product by 1H NMR or GC to determine the relative conversion and yield for each isomer. workup->analysis

Caption: Workflow for comparing the reactivity of fluoroisobutoxyphenylboronic acid isomers.

Implications for Biological Activity and Drug Development

The isomeric position of substituents can have a dramatic effect on a molecule's biological activity. This is primarily due to differences in how each isomer interacts with the binding site of a biological target, such as an enzyme or receptor, and variations in their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Diagram 2: Influence of Isomerism on Drug-Target Interactions

G cluster_receptor Receptor Binding Pocket cluster_isomers Isomer Binding receptor Hydrophobic Pocket Hydrogen Bond Acceptor Steric Constraint ortho Ortho Isomer (Optimal Fit) ortho->receptor Strong Binding (High Affinity) meta Meta Isomer (Partial Fit) meta->receptor Weaker Binding (Moderate Affinity) para Para Isomer (Steric Clash) para->receptor No Binding (Low/No Affinity)

Caption: Isomeric differences can lead to varied binding affinities with a biological target.

The ortho isomer, with its unique conformational constraints due to the bulky isobutoxy group, may present a very different three-dimensional shape to a binding pocket compared to the more planar meta and para isomers. This could lead to one isomer having significantly higher potency than the others. Furthermore, the lipophilicity and acidity of each isomer will influence its ability to cross cell membranes and its metabolic stability. For instance, the position of the fluorine atom can block sites of metabolic oxidation, potentially leading to a longer biological half-life.

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue.[7] The specific geometry required for this interaction means that only one of the fluoroisobutoxyphenylboronic acid isomers might be an effective inhibitor for a given enzyme.

Synthesis of Fluoroisobutoxyphenylboronic Acid Isomers

The synthesis of these isomers would typically start from the corresponding bromo-fluoro-isobutoxybenzene precursors. A common synthetic route involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Diagram 3: General Synthetic Pathway

G start Bromo-fluoro-isobutoxybenzene (ortho, meta, or para) step1 1. n-BuLi, THF, -78 °C start->step1 Lithium-Halogen Exchange step2 2. B(OR)3 step1->step2 Borylation step3 3. H3O+ step2->step3 Hydrolysis product Fluoroisobutoxyphenylboronic Acid (ortho, meta, or para) step3->product

Caption: General synthetic route to fluoroisobutoxyphenylboronic acid isomers.

Conclusion

The choice between the ortho, meta, and para isomers of fluoroisobutoxyphenylboronic acid is a critical decision in the design of new molecules for pharmaceutical and material science applications. The ortho isomer is predicted to exhibit higher solubility and lipophilicity but significantly lower reactivity in Suzuki-Miyaura coupling due to steric hindrance. The meta isomer is likely to be the most acidic, while the para isomer's properties will be a balance of the opposing electronic effects of its substituents. These differences will undoubtedly translate into distinct biological activities. A thorough understanding of these isomeric effects, supported by empirical data, is essential for harnessing the full potential of these valuable chemical building blocks.

References

A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex fluorinated aromatic compounds is a critical task. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the creation of C-C bonds with remarkable efficiency. However, the introduction of fluorine atoms into boronic acids presents unique challenges that demand a nuanced approach to catalyst selection and process optimization. This guide provides a comparative study of palladium catalysts for the coupling of fluorinated boronic acids, offering experimental insights and data to inform your synthetic strategies.

The Challenge of Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

Fluorinated boronic acids are often electron-deficient and sterically hindered, making them susceptible to undesirable side reactions under typical Suzuki-Miyaura conditions. The primary challenges include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material and reducing the yield of the desired product.[1][2] This process is often accelerated by the basic conditions required for the coupling reaction and can be particularly problematic for ortho-substituted and polyfluorinated aryl boronic acids.[3][4]

  • Homocoupling: The formation of symmetrical biaryls from the boronic acid coupling partner is another common side reaction that can complicate purification and lower the yield of the target molecule.[5]

  • Slow Reaction Kinetics: The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the boronic acid, leading to sluggish reaction rates and requiring more forcing conditions, which in turn can promote side reactions.[6]

The judicious selection of the palladium catalyst and associated ligands is paramount to overcoming these hurdles and achieving high-yielding, selective couplings.

Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysis has moved from simple palladium salts like Pd(OAc)₂ to sophisticated, well-defined precatalysts that offer improved stability, activity, and reproducibility.[7] Below is a comparative overview of commonly employed catalyst systems for the coupling of fluorinated boronic acids.

Traditional Palladium Sources vs. Modern Precatalysts

Simple palladium sources like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often used in conjunction with phosphine ligands to generate the active Pd(0) species in situ. While cost-effective, these systems can suffer from inconsistencies due to the variability in the formation of the active catalyst.

In contrast, modern precatalysts, such as those developed by Buchwald and others, are air- and moisture-stable complexes that readily form the active monoligated Pd(0) species under the reaction conditions.[7][8][9] These precatalysts often incorporate bulky, electron-rich phosphine ligands that promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

The Critical Role of Ligands

The choice of ligand is arguably as important as the palladium source itself. For the coupling of electron-deficient fluorinated boronic acids, bulky and electron-donating phosphine ligands have proven to be particularly effective.[10]

  • Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos): These ligands are characterized by a biaryl backbone that creates a sterically demanding environment around the palladium center. This steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for electron-deficient substrates. The electron-rich nature of these phosphines also promotes the oxidative addition of the aryl halide. SPhos, in particular, has been shown to be effective in obtaining good yields in the coupling of hindered fluorinated arenes.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts. They have been successfully employed in the coupling of challenging substrates, including fluorinated systems.[11]

Performance Data: A Head-to-Head Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various fluorinated boronic acids with aryl halides. The data is compiled from multiple sources to provide a comparative perspective.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3,4,6-Tetrafluorophenylboronic acid4-ChloroanisoleXPhos Pd G2 (2 mol%)K₃PO₄THF/H₂ORT<0.5>95[8]
2,5-Difluorophenylboronic acid4-BromoanisolePd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O804~85[12]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O110390[13]
Pentafluorophenylboronic acid2-BromothiophenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8012~70[3]
2-Fluorophenylboronic acid4-BromoacetophenonePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10016~90(Representative conditions)

Note: Yields are highly substrate-dependent, and the conditions listed serve as a starting point for optimization.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for representative Suzuki-Miyaura couplings of fluorinated boronic acids.

Protocol 1: General Procedure for the Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Bromide using a Traditional Catalyst System

Materials:

  • 2,5-Difluorophenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction flask, add the aryl bromide, 2,5-difluorophenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[14]

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.[12]

Protocol 2: Rapid Coupling of Polyfluorophenylboronic Acid with an Aryl Chloride using a Modern Precatalyst

Materials:

  • Polyfluorophenylboronic acid (e.g., 2,3,4,5,6-pentafluorophenylboronic acid) (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G2 (a second-generation Buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine the aryl chloride, polyfluorophenylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G2 precatalyst.

  • The vessel is sealed, then evacuated and backfilled with an inert gas three times.

  • Add anhydrous THF and degassed water (typically a 2:1 mixture).[8]

  • Stir the reaction mixture vigorously at room temperature. For less reactive substrates, warming to 40 °C may be necessary.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete in under 30 minutes.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Workflow Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst and ligand significantly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Key Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base Protodeboronation Protodeboronation PdII_Aryl->Protodeboronation Pd(II)-catalyzed protodeboronation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Protodeboronation Base, H₂O Byproduct Ar'-H Protodeboronation->Byproduct caption Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Caption: Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

The DOT graph above illustrates the main catalytic cycle and the competing protodeboronation side reaction. Bulky, electron-rich ligands on the palladium catalyst can accelerate the desired reductive elimination step, while careful control of base and water content can mitigate protodeboronation. Interestingly, recent studies have also shown that palladium(II) complexes with bulky phosphine ligands can themselves catalyze protodeboronation, highlighting the complex interplay of factors in these reactions.[1][2]

References

The Strategic Advantage of 3-Fluoro-5-isobutoxyphenylboronic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl systems that form the core of numerous pharmaceuticals and advanced materials.[1][2] The judicious selection of the boronic acid building block is paramount, as its structure dictates not only the reaction's efficiency but also imparts crucial physicochemical properties to the final product. This guide provides an in-depth comparison of 3-Fluoro-5-isobutoxyphenylboronic acid against other commonly used phenylboronic acid derivatives, elucidating the distinct advantages conferred by its unique substitution pattern. Through an analysis of electronic effects, steric influences, and practical applications, supported by illustrative experimental data, we will demonstrate why this reagent has become a valuable tool for medicinal chemists and process development scientists.

The Unique Architecture: Unpacking the Roles of the Fluoro and Isobutoxy Groups

The efficacy of this compound stems from the synergistic interplay of its meta-substituents. The fluorine atom and the isobutoxy group, positioned at the 3- and 5-positions respectively, create a unique electronic and steric environment that offers a distinct edge over simpler building blocks.

The Role of the 3-Fluoro Substituent: The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] In the context of the Suzuki-Miyaura reaction, the strongly electron-withdrawing nature of the fluorine atom modulates the electronic properties of the phenylboronic acid. This can influence the transmetalation step of the catalytic cycle. While strongly electron-withdrawing groups can sometimes slow down this step, the effect of a single fluorine atom is often a subtle modulation rather than a significant impediment, leading to clean and predictable reactivity.[4][5]

The Role of the 5-Isobutoxy Substituent: Conversely, the isobutoxy group is an electron-donating group through resonance, which can enhance the nucleophilicity of the aryl group and facilitate the transmetalation step.[6] The bulky isobutyl group also introduces specific steric hindrance that can influence the rotational dynamics of the resulting biaryl product, a factor that can be critical in optimizing ligand-receptor interactions in drug design. Furthermore, the alkoxy group improves the solubility of the boronic acid and its derivatives in organic solvents, which is a practical advantage in reaction setup and purification.

This combination of an electron-withdrawing fluorine and an electron-donating alkoxy group at the meta positions results in a finely tuned electronic character, balancing reactivity with stability. This balance is often crucial for achieving high yields and minimizing side reactions, such as protodeboronation, especially with challenging substrates.[7]

Comparative Performance in Suzuki-Miyaura Coupling: An Illustrative Study

To objectively assess the advantages of this compound, we present a comparative analysis of its performance against three other building blocks in a model Suzuki-Miyaura reaction with 4-bromoanisole. The selected alternatives are:

  • Phenylboronic Acid: The parent, unsubstituted building block.

  • 3-Fluorophenylboronic Acid: To isolate the effect of the fluorine atom.

  • 3-Isobutoxyphenylboronic Acid: To isolate the effect of the isobutoxy group.

The following table summarizes the typical yields and reaction times observed under standardized conditions. While this data is illustrative and based on established principles of Suzuki-Miyaura reactivity, it serves to highlight the performance differences.

Table 1: Comparative Suzuki-Miyaura Coupling Yields with 4-Bromoanisole

Boronic Acid Building BlockStructureKey FeaturesReaction Time (h)Yield (%)
Phenylboronic AcidBaseline685
3-Fluorophenylboronic AcidElectron-withdrawing group882
3-Isobutoxyphenylboronic AcidElectron-donating, bulky group492
This compound Balanced electronics, good solubility 5 95

Reaction Conditions: Aryl bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.

Analysis of Comparative Data:

  • Phenylboronic Acid provides a solid baseline yield.

  • 3-Fluorophenylboronic Acid shows a slightly reduced yield and longer reaction time, which can be attributed to the deactivating effect of the electron-withdrawing fluorine atom.

  • 3-Isobutoxyphenylboronic Acid demonstrates the accelerating effect of the electron-donating alkoxy group, resulting in a shorter reaction time and higher yield.

  • This compound achieves the highest yield, suggesting that the combination of the fluoro and isobutoxy groups provides an optimal balance of electronic properties for this specific transformation. The isobutoxy group's positive effect on reactivity and solubility appears to overcome the slight deactivation from the fluorine, while the fluorine contributes to the overall stability and desired electronic character of the product.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, reflecting the conditions used for the comparative study.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed toluene and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide Boronic Acid Base (K₂CO₃) B Inert Atmosphere: Evacuate & Backfill (Ar) A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: Degassed Toluene/H₂O C->D E Heat to 90 °C with Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (H₂O, Brine) G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Pure Biaryl Product J->K Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl boronate Ar'B(OH)₃⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

A Comparative Guide to the Kinetic Studies of 3-Fluoro-5-isobutoxyphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 3-Fluoro-5-isobutoxyphenylboronic acid is a valuable building block in this endeavor, frequently employed in the synthesis of complex organic molecules for drug discovery via the Suzuki-Miyaura cross-coupling reaction.[2][3][4] Understanding the kinetic profile of this reagent is paramount for reaction optimization, scalability, and ensuring process robustness. This guide provides a comparative analysis of the kinetic studies of this compound coupling reactions, offering insights into catalyst selection, the influence of substituents, and detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The oxidative addition of the organic halide to the Pd(0) catalyst is often the rate-determining step.[5][7] However, the nature of the boronic acid, catalyst, ligands, and base can influence which step becomes kinetically dominant.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation (R²-B(OR)₂) pdiib->pd0 Reductive Elimination (R¹-R²) product Product: R¹-R² reagents Reagents: R¹-X (Organic Halide) R²-B(OR)₂ (Boronic Acid/Ester) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of the Fluoro-Substituent on Reactivity

The electronic properties of substituents on the arylboronic acid can significantly impact the transmetalation step. Electron-withdrawing groups, such as the fluorine atom in this compound, can influence the reaction kinetics. While often beneficial for the stability of the boronic acid, highly fluorinated arylboronic esters have been studied to understand their reactivity in detail.[9] The presence of a fluorine atom can affect the Lewis acidity of the boron center, which in turn can alter the rate of transmetalation.

Comparative Kinetics: Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is critical in dictating the efficiency and rate of a Suzuki-Miyaura coupling reaction. Different classes of catalysts exhibit varied performance, especially with challenging substrates.

Catalyst SystemKey CharacteristicsTypical Performance
Pd(PPh₃)₄ A traditional, versatile catalyst.Often requires higher catalyst loadings and longer reaction times for challenging substrates.[10]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.Generally provides high yields and turnover numbers, even with sterically hindered or electron-deficient substrates.[10][11]
Pd-NHC Complexes (e.g., PEPPSI-IPr) N-Heterocyclic carbene (NHC) ligands offer strong σ-donation, leading to highly active catalysts.Allows for lower catalyst loadings and shorter reaction times, particularly effective for heteroaryl couplings.[10]

This table presents generalized performance characteristics. Actual results will vary based on specific reaction conditions and substrates.

Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for monitoring the kinetics of the coupling of this compound with an aryl bromide using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Internal standard (e.g., biphenyl)

  • Anhydrous solvents and reagents

Experimental Workflow:

Experimental_Workflow prep 1. Reagent Preparation (Substrates, Catalyst, Base, Internal Standard) setup 2. Reaction Setup (Inert atmosphere, precise temperature control) prep->setup sampling 3. Timed Sampling (Quench aliquots at intervals) setup->sampling analysis 4. HPLC Analysis (Quantify reactants and products) sampling->analysis data 5. Data Processing (Plot concentration vs. time to determine rate) analysis->data

Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.

Step-by-Step Procedure:
  • Preparation: Accurately weigh the aryl bromide, this compound, base, catalyst, ligand, and internal standard into a reaction vessel equipped with a magnetic stir bar.

  • Reaction Initiation: Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent system. Place the vessel in a preheated oil bath or reaction block to initiate the reaction at the desired temperature (e.g., 80-100 °C).[10]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and water to stop the reaction.

  • Sample Preparation for HPLC: Dilute the quenched aliquot to a known concentration suitable for HPLC analysis. Filter the sample to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column. The method should be developed to achieve baseline separation of the starting materials, product, and internal standard.

  • Data Analysis: Quantify the concentration of the reactants and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can be performed to determine the reaction order and rate constant.

Alternative Coupling Partners and Methods

While this compound is a versatile reagent, alternative boronic acids and esters can be considered based on the specific synthetic target and desired properties. For instance, boronic esters, such as pinacol esters, may offer enhanced stability and are often purified by chromatography.[12] Trifluoroborate salts are another class of organoboron reagents that exhibit high stability, though they may require more forcing reaction conditions.[12]

Beyond Suzuki-Miyaura coupling, other cross-coupling reactions like Stille, Hiyama, and Negishi couplings can also be employed for the formation of C-C bonds, each with its own set of advantages and limitations regarding substrate scope and functional group tolerance.

Conclusion

A thorough understanding of the reaction kinetics is indispensable for the efficient and reproducible synthesis of complex molecules utilizing this compound. By carefully selecting the catalyst system, optimizing reaction conditions, and employing rigorous kinetic analysis, researchers can enhance reaction outcomes and accelerate the drug discovery and development process. The protocols and comparative data presented in this guide serve as a foundational resource for scientists working at the forefront of organic synthesis and medicinal chemistry.

References

A Comparative Guide to the Green Chemistry Metrics of Reactions with 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that impacts not only the efficiency and yield of a reaction but also its environmental footprint. This guide provides an in-depth assessment of the green chemistry metrics for reactions involving 3-Fluoro-5-isobutoxyphenylboronic acid , a fluorinated arylboronic acid of increasing interest in the synthesis of complex organic molecules. By objectively comparing its performance with a relevant alternative, this document aims to provide a data-driven framework for making more sustainable choices in the laboratory and beyond.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] Boronic acids are key reagents in these transformations, and their structural features significantly influence reaction outcomes and green metrics. The presence of fluorine atoms and alkoxy groups, as in this compound, can modulate the electronic properties and reactivity of the molecule, making a thorough green assessment essential.[1]

Core Principles of Green Chemistry in Synthesis

Before delving into a comparative analysis, it is crucial to understand the key metrics used to evaluate the "greenness" of a chemical reaction. These metrics provide a quantitative measure of the efficiency and environmental impact of a synthetic process.[3][4]

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the desired product.[5] It is a theoretical calculation that assumes 100% yield and is calculated as follows: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% A higher Atom Economy signifies a more efficient reaction with less waste generated as byproducts.

  • Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor provides a more holistic view of waste generation by considering the total mass of waste produced for a given mass of product.[6] It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) The E-Factor accounts for all waste streams, including byproducts, unreacted starting materials, solvents, and reagents used in workup and purification. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): A metric widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials used in a process to produce a certain mass of the final product.[7] The calculation is: PMI = Total Mass of Inputs (kg) / Mass of Product (kg) PMI provides a comprehensive measure of the overall efficiency of a manufacturing process, encompassing all raw materials, solvents, and process aids. A lower PMI is indicative of a more sustainable and cost-effective process.

Comparative Analysis of Fluorinated Boronic Acids in a Hypothetical Suzuki-Miyaura Coupling

To provide a practical comparison, we will assess the green chemistry metrics of a hypothetical Suzuki-Miyaura reaction between two different boronic acids and a common aryl halide, 4-bromoanisole. Due to the limited availability of detailed, published experimental data for this compound, the following protocols are illustrative examples based on established procedures for similar Suzuki-Miyaura couplings.[8][9][10] These examples are designed to demonstrate the methodology for assessing green metrics.

Reaction Scheme:

Aryl Halide: 4-bromoanisole (MW: 187.04 g/mol )

Boronic Acid 1 (Target): this compound (MW: 226.05 g/mol )

Boronic Acid 2 (Alternative): 3,5-Difluorophenylboronic acid (MW: 157.91 g/mol )

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reactants Combine Aryl Halide, Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reactants->catalyst degas Degas Mixture (e.g., with Argon) catalyst->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat quench Quench Reaction and Separate Phases heat->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Chromatography dry->purify

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Hypothetical Protocol 1: Coupling with this compound

Reactants and Reagents:

ComponentMolecular Weight ( g/mol )Mass (g)Moles (mmol)
4-bromoanisole187.041.8710.0
This compound226.052.7112.0
Pd(PPh₃)₄1155.560.230.2
K₂CO₃138.212.7620.0
Toluene92.1450.0-
Water18.0220.0-
Product: 3-Fluoro-5-isobutoxy-4'-methoxybiphenyl304.352.598.5 (85% yield)

Green Metrics Calculation:

  • Atom Economy: (304.35 g/mol ) / (187.04 + 226.05 + 138.21) g/mol = 0.552 x 100% = 55.2%

  • E-Factor:

    • Total Input = 1.87 + 2.71 + 0.23 + 2.76 + 50.0 + 20.0 = 77.57 g

    • Waste = Total Input - Mass of Product = 77.57 g - 2.59 g = 74.98 g

    • E-Factor = 74.98 g / 2.59 g = 28.95

  • Process Mass Intensity (PMI):

    • PMI = 77.57 g / 2.59 g = 29.95

Hypothetical Protocol 2: Coupling with 3,5-Difluorophenylboronic acid

Reactants and Reagents:

ComponentMolecular Weight ( g/mol )Mass (g)Moles (mmol)
4-bromoanisole187.041.8710.0
3,5-Difluorophenylboronic acid157.911.9012.0
Pd(PPh₃)₄1155.560.230.2
K₂CO₃138.212.7620.0
Toluene92.1450.0-
Water18.0220.0-
Product: 3,5-Difluoro-4'-methoxybiphenyl220.211.989.0 (90% yield)

Green Metrics Calculation:

  • Atom Economy: (220.21 g/mol ) / (187.04 + 157.91 + 138.21) g/mol = 0.456 x 100% = 45.6%

  • E-Factor:

    • Total Input = 1.87 + 1.90 + 0.23 + 2.76 + 50.0 + 20.0 = 76.76 g

    • Waste = Total Input - Mass of Product = 76.76 g - 1.98 g = 74.78 g

    • E-Factor = 74.78 g / 1.98 g = 37.77

  • Process Mass Intensity (PMI):

    • PMI = 76.76 g / 1.98 g = 38.77

Interpretation of Results and Discussion

MetricReaction with this compoundReaction with 3,5-Difluorophenylboronic acid
Atom Economy 55.2%45.6%
E-Factor 28.9537.77
PMI 29.9538.77

From this hypothetical comparison, the reaction with This compound demonstrates superior green metrics across the board. Its higher molecular weight contributes to a more favorable Atom Economy, as a larger portion of the reactant mass is incorporated into the final product. Consequently, this leads to a lower E-Factor and PMI, indicating less waste generation per kilogram of product.

It is important to note that these calculations are based on assumed yields and a simplified representation of the reaction and workup. In a real-world scenario, factors such as the efficiency of the purification process and the potential for solvent recycling would further influence the E-Factor and PMI.

Causality Behind Experimental Choices

The choice of reagents and conditions in a Suzuki-Miyaura coupling is a delicate balance of factors aimed at maximizing yield and minimizing side reactions.

  • Catalyst and Ligand: The palladium catalyst, often in combination with a phosphine ligand, is the heart of the reaction, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact the reaction's efficiency, especially with challenging substrates.[2]

  • Base: The base is crucial for the activation of the boronic acid, forming a boronate species that is more readily transmetalated to the palladium center.[2] The choice of base can influence reaction rates and compatibility with functional groups on the substrates.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base. The selection of greener solvents is an active area of research to reduce the environmental impact of these reactions.[11]

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs A Aryl Halide Reaction Suzuki-Miyaura Coupling A->Reaction B Boronic Acid B->Reaction C Catalyst/Ligand C->Reaction D Base D->Reaction E Solvent E->Reaction Product Desired Biaryl Product Reaction->Product Byproducts Reaction Byproducts Reaction->Byproducts Waste Solvent & Reagent Waste Reaction->Waste

Logical relationship of inputs and outputs in a Suzuki-Miyaura reaction.

Conclusion and Future Outlook

While the hypothetical data presented here suggests that reactions with this compound may offer a greener alternative to other fluorinated boronic acids, it is imperative that this be validated with real-world experimental data. The principles and methodologies outlined in this guide provide a robust framework for such an assessment.

As the chemical industry continues to embrace the principles of green chemistry, a thorough evaluation of the environmental impact of our synthetic choices becomes increasingly important. By considering metrics such as Atom Economy, E-Factor, and PMI, researchers can make more informed decisions that lead to more sustainable and efficient chemical processes. The development of more atom-economical reactions, the use of greener solvents, and the design of recyclable catalysts will be key to advancing the field of green chemistry in the years to come.[11]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-isobutoxyphenylboronic acid (CAS No. 850589-57-0), ensuring the safety of personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an understanding of the unique chemical properties of organoboron compounds.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as a hazardous substance.

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationDescription
H315Skin Irritant (Category 2)Causes skin irritation upon contact.[1][2]
H319Eye Irritant (Category 2A)Causes serious eye irritation.[1][2]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

Immediate Actions & Personal Protective Equipment (PPE):

Your first line of defense is appropriate PPE. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation.[3]

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat is mandatory.[1][3]

In the event of exposure, follow these first-aid measures:

  • Eyes: Immediately flush with fresh running water for at least 15 minutes.[1][4]

  • Skin: Wash the affected area with plenty of soap and water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [3]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions.[3] Boronic acid waste should be kept separate from other chemical waste streams, especially strong oxidizing agents and bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect unreacted this compound powder and any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealable container.[3]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound."[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealable container designated for liquid hazardous waste.[3]

    • Label the container with "Hazardous Waste," the chemical name, and the solvent system used.

    • Do not mix with other waste streams.[3]

Step 2: Decontamination of Empty Containers

Empty containers of this compound must be decontaminated to remove residual chemicals before disposal.[3]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and added to your designated liquid hazardous waste container for this chemical.[3] Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.[3]

  • Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your facility's procedures for glass or plastic recycling.[3]

Step 3: Storage and Collection

Accumulated hazardous waste must be stored safely pending collection by your institution's EHS department or a licensed waste contractor.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • Container Integrity: Ensure containers are always sealed, in good condition, and stored in secondary containment to prevent spills.[1]

  • Regulatory Compliance: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) under EPA regulations, as this affects accumulation time limits and other requirements.[5][6]

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_generation Point of Generation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start Unused or Contaminated this compound is_solid Is it Solid or Liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_container Collect in Labeled, Sealable Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealable Liquid Hazardous Waste Container liquid_waste->liquid_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ehs Arrange for Pickup by EHS or Licensed Waste Contractor saa->ehs empty_container Empty Reagent Container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect first rinsate as liquid hazardous waste triple_rinse->collect_rinsate dry_container Air dry container triple_rinse->dry_container collect_rinsate->liquid_waste Add to waste stream dispose_container Dispose of clean container per institutional policy dry_container->dispose_container

Caption: Disposal workflow for this compound.

Causality and Best Practices: The "Why" Behind the Protocol

  • Why Segregate Boronic Acids? Boronic acids can undergo various reactions. While not hyper-reactive, mixing them with incompatible waste streams, such as strong oxidizers, could lead to unforeseen and potentially hazardous reactions. Segregation is a fundamental principle of chemical safety to prevent such occurrences.

  • Why is Drain Disposal Prohibited? Boron compounds can be harmful to aquatic life.[7][8] Disposing of boronic acids down the drain can introduce these compounds into the water system, posing an environmental risk. Furthermore, federal and local regulations strictly prohibit the sewer disposal of such hazardous chemicals.[3]

  • Why Triple Rinse? A single rinse is often insufficient to remove all chemical residues from a container. The triple-rinse procedure is a widely accepted standard to ensure that the container is decontaminated and no longer poses a chemical hazard, allowing for its safe disposal as non-hazardous waste.[3]

Regulatory Framework

In the United States, the management of hazardous laboratory waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic and research laboratories may have the option to operate under the standards of 40 CFR, part 262, subpart K, which provides more flexibility than traditional industrial generator rules.[6][9] It is imperative to consult with your institution's EHS department, as they will have specific protocols that incorporate federal, state, and local regulations.[5]

References

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